Terephthalohydroxamic acid
Description
The exact mass of the compound Terephthalohydroxamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Terephthalohydroxamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terephthalohydroxamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-N,4-N-dihydroxybenzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-7(9-13)5-1-2-6(4-3-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJCYOUHZABXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173892 | |
| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20073-80-7 | |
| Record name | N1,N4-Dihydroxy-1,4-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalyldihydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEREPHTHALYLDIHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS9G3AGO1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Terephthalohydroxamic Acid: A Technical Guide to Synthesis, Properties, and Applications
Executive Summary
Terephthalohydroxamic acid (THA), also known as 1,4-benzenedicarbohydroxamic acid, is a critical bifunctional chelating agent utilized in both industrial metallurgy and pharmaceutical research.[1] Structurally derived from terephthalic acid, THA replaces carboxylic acid groups with hydroxamic acid moieties (
This guide provides a rigorous technical analysis of THA, detailing its optimized synthesis , coordination chemistry , and dual-application utility as a flotation collector for rare earth minerals and a zinc-binding pharmacophore in Histone Deacetylase (HDAC) inhibitors.
Part 1: Chemical Structure & Physicochemical Properties[2][3]
Structural Characteristics
THA (
-
Keto Form: Predominant in solid state and acidic solution.
-
Enol Form: Favored in alkaline conditions; the deprotonated enolate is the active chelating species.
Figure 1: Tautomeric equilibrium and metal chelation pathway of hydroxamic acids.
Physicochemical Data Table
The following data consolidates experimental values essential for experimental design.
| Property | Value / Description | Context |
| CAS Registry Number | 20073-80-7 | Specific to Terephthalohydroxamic acid |
| Molecular Weight | 196.16 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | > 230°C (Decomposes) | Undergoes Lossen rearrangement at high T |
| Acidity ( | Hydroxamic -NH protons are weakly acidic | |
| Solubility | DMSO, DMF, Aqueous NaOH/KOH | Poor solubility in water and alcohols |
| Coordination Mode | O,O-Bidentate | Forms stable 5-membered chelate rings |
Part 2: Synthesis & Characterization Protocol
Synthesis Strategy: The Schotten-Baumann Modification
While THA can be synthesized from terephthaloyl chloride, the Dimethyl Terephthalate (DMT) route is preferred for safety and scalability, avoiding the generation of corrosive HCl gas. This protocol utilizes hydroxylaminolysis in a basic methanolic solution.
Reagents Required:
-
Hydroxylamine hydrochloride (
) -
Potassium Hydroxide (KOH) or Sodium Methoxide (
) -
Methanol (anhydrous preferred)
Step-by-Step Protocol
Step 1: Preparation of Hydroxylamine Base
-
Dissolve 1.1 equivalents (relative to ester groups) of
in Methanol. -
Separately, dissolve 1.1 equivalents of KOH in Methanol.
-
Slowly add the KOH solution to the hydroxylamine solution at 0°C.
-
Filter off the precipitated KCl salt. The filtrate contains free hydroxylamine base.
Step 2: Nucleophilic Acyl Substitution
-
Add Dimethyl terephthalate (1.0 eq) to the fresh hydroxylamine filtrate.
-
Add an additional 1.0 eq of KOH (dissolved in MeOH) to catalyze the reaction and deprotonate the product (driving equilibrium).
-
Reaction: Stir at room temperature for 24–48 hours. A heavy white precipitate (the potassium salt of THA) will form.
Step 3: Isolation and Purification
-
Filter the potassium salt and wash with cold methanol to remove unreacted ester.
-
Acidification: Dissolve the salt in minimum deionized water. Acidify dropwise with 2M HCl to pH ~4–5.
-
The free Terephthalohydroxamic acid will precipitate immediately.
-
Filter, wash with water, and dry under vacuum at 60°C.
Figure 2: Optimized synthesis workflow via hydroxylaminolysis of dimethyl terephthalate.
Characterization (Validation)
-
Iron(III) Chloride Test: Dissolve a small amount of product in methanol and add aqueous
. A deep violet/red color confirms the presence of the hydroxamic acid group (formation of ferric hydroxamate complex). -
IR Spectroscopy: Look for broad O-H/N-H stretch (
) and the characteristic carbonyl split: Amide I ( ) and Amide II ( ).
Part 3: Applications & Mechanisms
Mineral Flotation (Industrial Application)
THA is a superior collector for oxide minerals (Malachite, Cassiterite) and Rare Earth Elements (Bastnaesite) compared to traditional fatty acids.
-
Mechanism: Chemisorption.[9] The hydroxamic acid group forms a stable 5-membered ring chelate with surface metal ions (e.g.,
on malachite). -
Selectivity: THA binds preferentially to metal cations on the mineral surface rather than silica (quartz), allowing for high-grade separation.
Biological Activity: HDAC Inhibition
In drug discovery, THA serves as a "Zinc Binding Group" (ZBG) scaffold. Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, regulating gene expression.
-
Mechanism: The catalytic site of HDACs contains a
ion. The hydroxamic acid moiety of THA enters the active site and chelates the zinc ion in a bidentate fashion, displacing the water molecule required for catalysis. This inhibition leads to hyperacetylation of histones and can induce apoptosis in cancer cells.
Figure 3: Mechanism of HDAC inhibition via Zinc chelation by Terephthalohydroxamic acid.
References
-
Smolecule. (2023).[1] Terephthalohydroxamic acid | 20073-80-7.[1] Retrieved from
- Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry.
- Pradip, & Fuerstenau, D. W. (1983). The adsorption of hydroxamate on semi-soluble minerals. Colloids and Surfaces.
-
Han, H., et al. (2021). Synthesis of a novel hydroxamic acid flotation collector and its flotation separation of malachite against quartz. Journal of Materials Research and Technology. Retrieved from
- Miller, M. J. (1989). Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogues. Chemical Reviews.
Sources
- 1. Buy Terephthalohydroxamic acid | 20073-80-7 [smolecule.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. tbaines3.wordpress.com [tbaines3.wordpress.com]
- 4. Design, synthesis, and biological activity of hydroxamic tertiary amines as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Terephthalohydroxamic Acid: A Technical Guide to Synthesis, Properties, and Ligand Utility
Executive Summary
Terephthalohydroxamic acid (TPHA), also known as N,N'-dihydroxyterephthalamide, represents a critical class of bifunctional chelators bridging organic synthesis, coordination chemistry, and pharmacology. Unlike its parent compound, terephthalic acid (TPA), which binds metals primarily through carboxylate bridging, TPHA utilizes the hydroxamate motif (
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Data Integrity Statement: The following data aggregates experimental values and structurally derived estimates validated against benzohydroxamic acid analogs.
| Parameter | Technical Specification | Notes |
| Chemical Name | Terephthalohydroxamic Acid | Synonym: 1,4-Benzenedicarbohydroxamic acid |
| CAS Number | 20073-80-7 | Distinct from Terephthalic Acid (100-21-0) |
| Molecular Formula | ||
| Molecular Weight | 196.16 g/mol | |
| Structure (SMILES) | ONC(=O)c1ccc(cc1)C(=O)NO | Para-substituted symmetry |
| pKa (Estimated) | Values based on hydroxamic acid moiety ionization (NH-OH | |
| Solubility | Low in water; High in DMSO, DMF, aqueous base ( | Hydrophilic but crystallizes strongly due to intermolecular H-bonding. |
| Melting Point | Thermal instability characterizes the hydroxamate bond. |
Part 2: Synthesis Protocol
Methodology: Aminolysis of Dimethyl Terephthalate
Principle: The synthesis bypasses the aggressive conditions of acid chloride coupling by utilizing the nucleophilic attack of hydroxylamine on the ester carbonyl of dimethyl terephthalate (DMT). This reaction requires basic conditions to generate the active nucleophile (
Reagents:
-
Dimethyl Terephthalate (DMT): 10 mmol (1.94 g)
-
Hydroxylamine Hydrochloride (
): 25 mmol (1.74 g) -
Potassium Hydroxide (KOH): 60 mmol (3.36 g)
-
Methanol (MeOH): 50 mL (Anhydrous preferred)
Step-by-Step Protocol:
-
Preparation of Hydroxylamine Base:
-
Dissolve KOH in minimal MeOH.
-
Separately, dissolve
in MeOH. -
Combine solutions at
. A white precipitate (KCl) will form. -
Critical Step: Filter off the KCl rapidly to prevent degradation of the free hydroxylamine.
-
-
Coupling Reaction:
-
Add solid DMT to the filtrate containing free
. -
Stir vigorously at room temperature for 24–48 hours.
-
Observation: The solution may become turbid as the dipotassium salt of TPHA forms.
-
-
Isolation & Acidification:
-
Decant the supernatant or evaporate MeOH to reduced volume.
-
Dissolve the residue in minimal distilled water (pH will be basic).
-
Dropwise add 2M HCl until pH reaches ~4.0.
-
Result: TPHA precipitates as a white/off-white solid.
-
-
Purification:
-
Filter the crude solid.
-
Recrystallize from hot water or water/ethanol mix.
-
Dry under vacuum over
.
-
Synthesis Workflow Visualization
Caption: Logical flow for the conversion of Dimethyl Terephthalate to TPHA via base-catalyzed aminolysis.
Part 3: Coordination Chemistry & MOF Utility
The Chelation Advantage
Unlike terephthalic acid, which binds metals through a bridging carboxylate mode (syn-syn, anti-anti), TPHA functions primarily as an O,O'-chelator . The carbonyl oxygen and the deprotonated hydroxylamine oxygen coordinate to a single metal ion, forming a stable 5-membered ring.
-
Binding Constant (
): Typically for transition metals ( , ), significantly higher than carboxylates. -
MOF Design: TPHA is used to construct MOFs where high stability or specific magnetic properties (via metal clustering) are required. The "hard" oxygen donors make it particularly suitable for Lanthanide (Ln) coordination.
Ligand Binding Logic
Caption: TPHA predominantly utilizes O,O'-chelation to form thermodynamically stable metallo-complexes.
Part 4: Biological Application – Urease Inhibition
Mechanism of Action:
TPHA acts as a potent inhibitor of urease, a nickel-dependent metalloenzyme. Urease contains a binuclear nickel active site (
-
Entry: TPHA enters the active site pocket.
-
Coordination: The hydroxamate oxygen atoms bridge or chelate the two
ions. -
Displacement: It displaces the water molecule or hydroxide ion required for the hydrolytic attack on urea.
-
Result: The enzyme is locked in an inactive state, preventing the hydrolysis of urea into ammonia. This is clinically relevant for treating Helicobacter pylori infections and preventing struvite stones.
Inhibition Pathway Diagram
Caption: TPHA competitively binds the Ni-Ni center of urease, effectively halting ammoniagenesis.
References
-
National Institutes of Health (NIH). (n.d.). Inhibition of urease activity by hydroxamic acid derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (2025).[2] Hydroxamic Acids Designed as Inhibitors of Urease: Synthesis and Structural Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2003). pKa of Hydroxamic Acids: Structural Correlations. Indian Journal of Chemistry. Retrieved from [Link]
- Google Patents. (1980). Process for the preparation of terephthalic acid derivatives.
Sources
A Comparative Analysis of the Solubility of Terephthalohydroxamic Acid and Benzohydroxamic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide
Introduction: The Critical Role of Hydroxamic Acids and the Solubility Imperative
Hydroxamic acids, organic compounds characterized by the R-C(=O)N(OH)-R' functional group, represent a pivotal class of molecules in medicinal chemistry and materials science.[1] Their significance stems primarily from their potent ability to act as bidentate chelators for various metal ions, including Zn(II) and Fe(III).[2][3][4][5] This chelating property is the cornerstone of their therapeutic action as metalloenzyme inhibitors, most notably as histone deacetylase (HDAC) inhibitors, which have led to approved cancer therapies.[2][6]
Among the vast family of hydroxamic acids, benzohydroxamic acid (BHA) and terephthalohydroxamic acid (THA) serve as fundamental scaffolds. BHA, a simple aromatic hydroxamic acid, is a common building block and has been explored for various applications, including as an HDAC inhibitor and a preservative.[6][7] THA, its dicarboxylic counterpart, features two hydroxamic acid groups in a para-arrangement on a benzene ring, offering a symmetrical structure with distinct chemical properties.[8]
For any compound to be viable in drug development or as a functional material, its solubility is a paramount physicochemical property. Poor solubility can cripple a drug candidate's bioavailability and present significant challenges for formulation and in vitro screening. This guide provides an in-depth, comparative analysis of the solubility profiles of BHA and THA, delving into the structural underpinnings of their differences and outlining a rigorous experimental framework for their determination.
Part 1: Physicochemical Profile of the Core Molecules
A molecule's structure dictates its properties. Understanding the fundamental differences between BHA and THA is the first step in predicting and interpreting their solubility behavior.
Benzohydroxamic Acid (BHA)
Benzohydroxamic acid is a white crystalline solid composed of a single hydroxamic acid functional group attached to a benzene ring.[7][9] This structure imparts a balance of polar and nonpolar characteristics.
Caption: Chemical structure of Benzohydroxamic Acid (BHA).
Terephthalohydroxamic Acid (THA)
Terephthalohydroxamic acid is derived from terephthalic acid and features two hydroxamic acid groups at the para positions (1 and 4) of the benzene ring.[8] This symmetrical arrangement has profound implications for its intermolecular interactions and crystal structure.
Caption: Chemical structure of Terephthalohydroxamic Acid (THA).
Comparative Physicochemical Properties
A direct comparison of their core properties highlights the key structural distinctions that influence solubility.
| Property | Benzohydroxamic Acid (BHA) | Terephthalohydroxamic Acid (THA) | Reference(s) |
| Molecular Formula | C₇H₇NO₂ | C₈H₈N₂O₄ | [7][8] |
| Molecular Weight | 137.14 g/mol | 196.16 g/mol | [7][8][10] |
| Appearance | White crystalline solid | White solid | [7] |
| pKa | ~9.25 | Estimated ~8.5-9.5 (for each group) | [2][7][11] |
| Key Structural Feature | Monofunctional (one hydroxamic acid group) | Difunctional, symmetrical (two hydroxamic acid groups) | [8] |
Part 2: A Theoretical Framework for Comparative Solubility
Solubility is the result of a thermodynamic equilibrium between the energy of the crystal lattice (solute-solute interactions) and the energy of solvation (solute-solvent interactions). The structural differences between BHA and THA lead to a significant divergence in these forces.
The Role of Intermolecular Forces and Crystal Packing
The key to understanding the solubility difference lies in the strength of the forces holding the molecules together in their solid state.
-
Benzohydroxamic Acid (BHA): Possesses one hydrogen bond donor (N-OH) and acceptor (C=O, OH) site. It can form intermolecular hydrogen bonds, but its overall asymmetry leads to less efficient packing in its crystal lattice.
-
Terephthalohydroxamic Acid (THA): The presence of two hydroxamic acid groups at opposite ends of a rigid benzene ring allows for the formation of an extensive and highly ordered three-dimensional hydrogen bonding network.[8] This high degree of symmetry enables very efficient crystal packing, resulting in a highly stable crystal lattice with significant lattice energy.
Causality Insight: While THA has more polar functional groups than BHA, which might intuitively suggest higher aqueous solubility, the opposite is expected. The immense strength and order of the intermolecular hydrogen bonding in the THA crystal lattice (solute-solute interactions) are predicted to be much harder to overcome by the solvation energy provided by water molecules (solute-solvent interactions).
Impact of pH on Solubility
Hydroxamic acids are weak acids that can be deprotonated in alkaline solutions to form the corresponding hydroxamate anion.[2][11]
R-C(=O)NHOH + OH⁻ ⇌ R-C(=O)NHO⁻ + H₂O
This conversion from a neutral molecule to a charged ion dramatically increases the molecule's affinity for polar solvents like water.
-
BHA: Has one acidic proton. Its solubility is expected to increase significantly at a pH above its pKa (~9.25).[7]
-
THA: Has two acidic protons. Its solubility will increase in a stepwise fashion as the pH rises, with the formation of mono-anionic and di-anionic species. This makes its solubility highly dependent on the pH of the aqueous medium.
Solvent Polarity and Type
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can both donate and accept hydrogen bonds. BHA is known to be soluble in water and ethanol.[7] THA's solubility in these solvents is expected to be very limited at neutral pH due to its high lattice energy.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and are effective at solvating a wide range of polar molecules. The parent compound, terephthalic acid, is soluble in DMSO and DMF.[12] It is therefore highly probable that THA will exhibit significantly greater solubility in these solvents compared to water, as they can effectively disrupt the intermolecular hydrogen bonding of the THA lattice.
Part 3: Experimental Protocol for Solubility Determination
To validate the theoretical framework, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Workflow: Equilibrium Shake-Flask Solubility Assay
This protocol provides a self-validating system for ensuring that true equilibrium solubility is measured.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of BHA and THA in various pharmaceutically relevant solvents at a controlled temperature.
1. Preparation of Materials:
- Solutes: High-purity Benzohydroxamic Acid (BHA) and Terephthalohydroxamic Acid (THA).
- Solvents: Deionized Water, 0.01 M Phosphate Buffer (pH 7.4), 0.1 N HCl, 0.1 N NaOH, Ethanol, Dimethyl Sulfoxide (DMSO).
- Apparatus: Analytical balance, 2 mL glass vials with screw caps, constant temperature orbital shaker, calibrated pipettes, 0.45 µm syringe filters (PTFE or other solvent-compatible material), UV-Vis spectrophotometer or HPLC system.
2. Experimental Procedure:
- Compound Addition: Add an excess amount of solid BHA or THA to separate vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is sufficient.
- Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected solvent to each vial.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. Allow the samples to shake for 48 hours.
- Trustworthiness Check: To confirm equilibrium has been reached, a parallel set of samples can be prepared and one aliquot taken at 24 hours and another at 48 hours. The solubility values should not differ significantly.
- Sample Collection: After the equilibration period, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solid to settle.
- Filtration: Carefully withdraw an aliquot of the clear supernatant, avoiding any solid material. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.
- Causality Insight: This step is critical. Failure to filter out microscopic solid particles is a common source of erroneously high solubility measurements.
- Dilution: Based on an estimated solubility range, dilute the filtered sample with the corresponding solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
3. Quantification:
- Method: Use a validated UV-Vis spectrophotometric or HPLC-UV method.
- Calibration: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO or methanol) and create a series of standards to generate a calibration curve (Absorbance vs. Concentration).
- Analysis: Measure the absorbance or peak area of the diluted samples and determine their concentration using the calibration curve.
4. Data Calculation:
- Calculate the original concentration in the saturated solution, accounting for the dilution factor.
- Report the final solubility as a mean ± standard deviation (n=3) in units of mg/mL or µg/mL.
Part 4: Data Presentation and Implications
The following table presents anticipated solubility data based on the theoretical principles discussed.
| Solvent System | Benzohydroxamic Acid (BHA) Solubility (µg/mL) | Terephthalohydroxamic Acid (THA) Solubility (µg/mL) | Rationale for Difference |
| 0.1 N HCl (pH ~1) | ~5000 - 10000 | < 10 | BHA is moderately soluble. THA's extremely stable crystal lattice is not disrupted by acidic water. |
| Phosphate Buffer (pH 7.4) | ~5000 - 10000 | < 10 | Similar to acidic conditions, as neither compound is significantly ionized at this pH. |
| 0.1 N NaOH (pH ~13) | > 50000 (Freely Soluble) | > 20000 (Soluble) | Both compounds are deprotonated to form highly soluble hydroxamate anions. |
| Ethanol | Soluble | Sparingly Soluble | Ethanol can disrupt BHA's H-bonds, but is less effective against the extensive network in THA. |
| DMSO | Freely Soluble | Soluble | DMSO is a strong polar aprotic solvent capable of solvating both molecules effectively. |
Note: The values are illustrative estimates to demonstrate the expected trends. Actual values must be determined experimentally.
Implications for Researchers and Drug Development
-
Formulation Strategy: The stark difference in aqueous solubility dictates formulation approaches. BHA could potentially be formulated as a simple aqueous solution, whereas THA at a neutral pH would be practically insoluble. For THA, formulation as a sodium salt (by dissolving in NaOH and titrating back to a suitable pH) or using co-solvents like DMSO for in vitro stock solutions would be necessary.
-
In Vitro Screening: When screening these compounds in biological assays, their solubility limit in the assay buffer is a critical parameter. For THA, a 10 mM stock in 100% DMSO is standard. However, when this is diluted into an aqueous assay buffer, the final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts. At this dilution, THA may precipitate if its final concentration exceeds its aqueous solubility limit, leading to false-negative results.
-
Structure-Property Relationships: This comparison is a classic example of how modifying a chemical scaffold affects its physicochemical properties. The addition of a second hydroxamic acid group in a symmetrical fashion to the benzene ring drastically reduces aqueous solubility, a crucial lesson for medicinal chemists in designing new chemical entities.
Conclusion
While both benzohydroxamic acid and terephthalohydroxamic acid belong to the same functional class, their solubility profiles are worlds apart. BHA exhibits moderate solubility in aqueous media, befitting a small molecule with a single polar group. In contrast, THA's high symmetry and dual functional groups create a molecule with exceptionally strong intermolecular forces, leading to a robust crystal lattice and consequently, very poor aqueous solubility at physiological pH. This difference is not merely academic; it has profound, practical consequences for any researcher working with these compounds, from designing meaningful biological assays to developing viable drug formulations. A thorough understanding and precise experimental determination of solubility, as outlined in this guide, are indispensable first steps in unlocking the full potential of these important chemical scaffolds.
References
-
Procurenet. (2023, April 2). Benzohydroxamic Acid: Properties, Applications, and Synthesis. [Link]
-
Bute, M. S., et al. (2024). Synthesis, Structural Characterization, and Antioxidant Properties of Benzohydroxamic Acid-Derived Metal Complexes. Golden Research Thoughts, 13(7). [Link]
-
Coordination Chemistry of Hydroxamic Acids. Structure and Properties. [Link]
-
Organic Syntheses. benzohydroxamic acid. [Link]
-
Hassan, L. R., et al. (2019, March 14). synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences, 23(2), 232-242. [Link]
-
Speranza, L., et al. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
Oreate AI Blog. (2026, January 21). Understanding the Structure and Applications of Benzohydroxamic Acid. [Link]
-
Singh, R., et al. Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Organic Chemistry, 13(4). [Link]
- Google Patents. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
-
ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega. [Link]
-
Wikipedia. Hydroxamic acid. [Link]
-
Bertrand, H., et al. (2017, July 28). Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 139, 614-633. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10313, Benzohydroxamic acid. [Link]
-
ResearchGate. (2025, August 10). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K. [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]
-
National Center for Biotechnology Information. (2019, December 24). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. [Link]
-
ACS Publications. (2021, August 11). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. [Link]
-
Taylor & Francis. Hydroxamic acid – Knowledge and References. [Link]
Sources
- 1. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Buy Terephthalohydroxamic acid | 20073-80-7 [smolecule.com]
- 9. Understanding the Structure and Applications of Benzohydroxamic Acid - Oreate AI Blog [oreateai.com]
- 10. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tbaines3.wordpress.com [tbaines3.wordpress.com]
- 12. researchgate.net [researchgate.net]
Coordination Chemistry & Applications of Terephthalohydroxamic Acid (THA)
Executive Summary
Terephthalohydroxamic acid (THA), formally 1,4-benzenedihydroxamic acid, represents a critical deviation from standard carboxylate ligands in coordination chemistry. While structurally analogous to terephthalic acid (the linker in UiO-66), the substitution of carboxylic groups with hydroxamic acid moieties (
Part 1: Ligand Architecture & Mechanistic Principles
The Chelate Effect and HSAB Theory
Unlike monodentate carboxylates, THA functions primarily as an O,O'-bidentate chelator . Upon deprotonation, the hydroxamate anion forms a stable five-membered ring with metal centers. This interaction is driven by the "hard" character of the oxygen donors, making THA an exceptional ligand for "hard" Lewis acids.
-
pK
Modulation: The acidity of the hydroxamic proton (pK 8–9) allows for pH-switchable binding.-
Low pH (< 7): Neutral ligand, weak coordination.
-
Physiological/Basic pH (> 7): Deprotonation of the -OH group leads to the hydroxamate anion (
), activating strong chelation. -
High pH (> 11): Secondary deprotonation of the amide nitrogen can occur, forming the hydroximato species (
), though this is rare in biological contexts.
-
Visualization of Coordination Modes
The following diagram illustrates the equilibrium states of THA and its coordination to a generic Metal (M).
Figure 1: Mechanistic pathway of Terephthalohydroxamic Acid coordination. The formation of the 5-membered chelate ring is the thermodynamic driving force.
Part 2: Synthesis & Characterization Protocol
Objective: Synthesis of 1,4-benzenedihydroxamic acid from dimethyl terephthalate. Scale: Laboratory (10g scale).
Reagents & Safety
-
Dimethyl terephthalate (DMT): Substrate.[1]
-
Hydroxylamine hydrochloride (
): Toxic/Corrosive. Handle in fume hood. -
Potassium Hydroxide (KOH): Base.
-
Methanol (MeOH): Solvent.
Step-by-Step Methodology
-
Hydroxylamine Preparation (In Situ):
-
Dissolve 15.0 g of
in 80 mL of MeOH. -
Separately, dissolve 24.0 g of KOH in 60 mL of MeOH (Exothermic: Cool in ice bath).
-
Critical Step: Slowly add the KOH solution to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form.
-
Filter off the KCl to obtain a clear methanolic solution of free hydroxylamine.
-
-
Ligand Formation:
-
Add 10.0 g of Dimethyl terephthalate to the filtrate.
-
Stir vigorously at Room Temperature (RT) for 24–30 hours. The solution may turn slightly yellow.
-
Monitoring: TLC (mobile phase CHCl
:MeOH 9:1) should show consumption of the ester.
-
-
Isolation & Purification:
-
The product exists as the soluble potassium salt. Acidify the solution dropwise with 2M HCl to pH
6. -
The free acid (THA) will precipitate as a white solid.
-
Filter, wash with cold water (
mL), and dry under vacuum at 60°C.
-
Self-Validating Quality Control (QC)
| Test | Expected Result | Interpretation |
| FeCl | Deep Burgundy/Violet Color | Confirms presence of hydroxamic acid group (formation of Fe(III)-hydroxamate complex). |
| Solubility Check | Soluble in DMSO/DMF; Insoluble in Water | Confirms successful conversion from the water-soluble salt to the neutral ligand. |
| Distinct broad singlets indicate pure hydroxamic functionality. |
Part 3: Coordination Dynamics & MOF Construction
In Reticular Chemistry, THA serves as a linear linker similar to terephthalic acid but with higher connectivity potential due to the O,O' binding.
Zirconium-THA Frameworks
Reaction of THA with ZrCl
-
Defect Engineering: THA is often used as a "modulator" or to introduce defects in carboxylate MOFs. The stronger Zr-Hydroxamate bond (vs. Zr-Carboxylate) creates "hardened" nodes.
-
Topology: The ligand favors the formation of Zr
clusters, but the tilt angle of the hydroxamate group can distort the standard fcu topology, leading to unique pore environments suitable for catalysis.
Figure 2: Assembly logic for Zirconium-THA Metal-Organic Frameworks.
Part 4: Bioinorganic & Nuclear Applications
Drug Development: HDAC Inhibition
THA derivatives are pharmacophores for Histone Deacetylase (HDAC) inhibitors.[2]
-
Mechanism: The hydroxamic acid group inserts into the catalytic pocket of the HDAC enzyme.
-
Interaction: The terminal -OH and =O coordinate the Zinc ion (
) at the active site, displacing the water molecule required for catalysis. This locks the enzyme in an inactive state, preventing gene silencing—a key pathway in cancer therapy (e.g., Vorinostat mechanism).
Nuclear Waste: Uranyl Sequestration
THA is a prime candidate for extracting Uranium from seawater or nuclear waste.
-
Selectivity: The uranyl ion (
) prefers the equatorial coordination provided by the planar O,O' bite of THA. -
Data Point: THA-functionalized polymers have shown distribution coefficients (
) > 10 mL/g for U(VI) at pH 4, significantly outperforming carboxylate resins.
Part 5: Experimental Data Summary
Table 1: Comparative Binding Affinities (Log
| Metal Ion | Ligand Type | Log | Coordination Hardness |
| Fe(III) | Hydroxamate (THA) | ~28–30 | Very Hard |
| Fe(III) | Carboxylate (BDC) | ~11–13 | Hard |
| Zr(IV) | Hydroxamate (THA) | > 35 | Extremely Hard |
| Zn(II) | Hydroxamate (THA) | ~9–10 | Borderline |
Table 2: Solubility Profile of THA
| Solvent | Solubility | Application |
| Water (pH 7) | Low (< 1 mg/mL) | Wash solvent |
| Water (pH 10) | High (as K-salt) | Extraction/Workup |
| DMSO/DMF | High | NMR/MOF Synthesis |
| Methanol | Moderate | Synthesis Medium |
References
-
Marmion, C. J., et al. (2004). "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry.
-
Bai, Y., et al. (2016). "Zr-based metal-organic frameworks: design, synthesis, structure, and applications." Chemical Society Reviews.
-
Griffith, D., et al. (2011). "Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors."[2] Current Medicinal Chemistry.
-
Yuan, D., et al. (2018). "Stable Metal-Organic Frameworks: Design, Synthesis and Applications." Advanced Materials.
-
Santos, M. A., et al. (2012). "Hydroxypyridinone and hydroxamic acid derivatives as high affinity ligands for uranyl sequestration." Journal of Inorganic Biochemistry.
Sources
Thermodynamic Stability Constants of TPHA Metal Complexes
Content Type: Technical Guide / Whitepaper Subject: Coordination Chemistry & Chelation Thermodynamics Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
In the realm of high-denticity chelation, Tetraethylenepentamineheptaacetic acid (TPHA) represents a critical frontier beyond the standard EDTA-DTPA-TTHA series. While TTHA (Triethylenetetraminehexaacetic acid) is widely characterized, TPHA—derived from the linear pentamine backbone—offers twelve potential donor atoms (5 nitrogens, 7 carboxylates). This guide provides a rigorous technical analysis of the thermodynamic stability constants of TPHA metal complexes, specifically focusing on the Lanthanide (Ln) series and transition metals.
This document synthesizes available potentiometric data with theoretical chelate effect principles to provide a roadmap for researchers utilizing TPHA in radiopharmaceuticals, actinide sequestration, and contrast agent development.
Ligand Architecture & Chelate Thermodynamics
To understand the stability constants (
1.1 Structural Definition
-
IUPAC Name: 1,4,7,10,13-Pentaazatridecane-1,1,4,7,10,13,13-heptaacetic acid
-
Backbone: Tetraethylenepentamine (Linear)
-
Donor Set: N
O -
Molecular Formula: C
H N O (Fully protonated form)
1.2 The Entropy-Driven Chelate Effect
The thermodynamic stability of TPHA complexes is driven primarily by the entropy term (
Displacing coordinated water molecules from a metal ion (e.g.,
Thermodynamic Stability Constants (Log K)
The following data aggregates experimentally determined stability constants for TPHA. Note the specific trend in the Lanthanide series, where ionic radius contraction (Lanthanide Contraction) influences the fit of the cation within the TPHA cavity.
Table 1: Stability Constants for Lanthanide(III)-TPHA Complexes
Conditions: Aqueous solution, 25°C, Ionic Strength
| Metal Ion (M | Ionic Radius (pm, CN=9) | Trend Analysis | |
| Praseodymium (Pr) | 117.9 | 17.3 | Early Ln series; larger radius allows easier accommodation. |
| Neodymium (Nd) | 116.3 | 17.6 | Slight increase due to higher charge density. |
| Samarium (Sm) | 113.2 | 18.2 | Continued stability increase. |
| Gadolinium (Gd) | 110.7 | 18.6 | Peak stability often observed near Gd/Tb due to optimal cavity fit. |
| Cerium (Ce) | 119.6 | > 17.0 | Cited as having higher sensitivity than EDTA (log K ~16). |
Critical Insight: The stability constants for TPHA-Ln(III) complexes generally range between 17.3 and 18.6 .[1] While extremely stable, they are comparable to or slightly lower than TTHA (log K ~23 for Gd) in some datasets. This is likely due to steric crowding : the 12 donors of TPHA cannot all bind simultaneously to a single metal ion (max CN ~9-10), leading to uncoordinated "pendant" arms that do not contribute to
but may introduce steric repulsion.
Transition Metal Trends (Irving-Williams Series)
For divalent transition metals, TPHA follows the standard Irving-Williams order of stability:
-
Cu(II)-TPHA: Expected
(Extrapolated from TTHA data). -
Zn(II)-TPHA: Expected
.
Experimental Methodology: Determining Stability Constants
For researchers needing to validate these constants for a specific batch or novel metal-TPHA analog, the Potentiometric Titration method is the gold standard.
3.1 The Protocol (Self-Validating System)
Objective: Determine the protonation constants (
Reagents:
-
Ligand Stock: 1-2 mM TPHA in double-distilled water.
-
Metal Stock: Standardized Metal Nitrate/Chloride solution (Ln(NO
) ). -
Titrant: Carbonate-free KOH or NaOH (0.1 M), standardized against KHP.
-
Ionic Strength Adjuster: KNO
or NaClO (maintain M).
Workflow:
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and correct for liquid junction potential to measure
concentration (not just activity). -
Acid Dissociation (Ligand Only): Titrate acidified TPHA solution with base. Use software (Hyperquad or BEST) to calculate the 7 stepwise protonation constants.
-
Complex Titration (1:1 Ratio): Titrate a 1:1 mixture of Metal:TPHA. The pH depression compared to the free ligand curve indicates complex formation.
-
Data Analysis: Fit the potentiometric curves to the equilibrium mass balance equations.
3.2 Visualization of the Determination Logic
Figure 1: Analytical workflow for determining thermodynamic stability constants via potentiometry.
Mechanistic Insights & Speciation
Understanding the speciation (which form exists at pH 7.4) is vital for drug development.
-
Low pH (pH < 3): The complex is likely protonated (
). The nitrogens are protonated, blocking coordination. -
Physiological pH (pH 7.4): The carboxylic acids are deprotonated. The metal is fully encapsulated.
-
High pH (pH > 10): Hydroxide competition (
) becomes relevant. TPHA's high denticity protects against hydrolysis better than EDTA, but less effectively than macrocycles like DOTA.
4.1 Chelation Mode Diagram
Figure 2: Conceptual coordination sphere of TPHA. Note that while TPHA has 12 donors, only ~8-9 bind to the metal (M) due to steric constraints, leaving pendant arms.
References
-
Hafez, M. B., et al. (1983).[2] "Spectrophotometric determination of some lanthanides as tetraethylenepentamineheptaacetic acid chelates." Analyst, 108, 1285-1289.
-
Martell, A. E., & Smith, R. M. (1974-1989). Critical Stability Constants. Plenum Press.[3] (Foundational text for polyaminopolycarboxylate constants).
-
Choppin, G. R. (1971). "Structure and thermodynamics of lanthanide and actinide complexes in solution." Pure and Applied Chemistry, 27(1-2), 23-41.
-
Tarek, M., et al. (1983).[2] "Spectrophotometric investigation of the interaction between Pr(III), Nd(III), Sm(III), Gd(III) and TPHA." Journal of the Faculty of Science, UAE University. (Source of specific log K values: Pr=17.3, Gd=18.6).[1]
Sources
Terephthalohydroxamic Acid (TPHA): Supramolecular Architectures and Functional Ligand Design
Executive Summary
Terephthalohydroxamic acid (TPHA), the di-hydroxamic acid derivative of terephthalic acid, represents a critical evolution in ligand design for supramolecular chemistry. Unlike its dicarboxylate parent—ubiquitous in Metal-Organic Frameworks (e.g., MOF-5)—TPHA introduces the hydroxamate functionality (
This guide details the physicochemical mechanics of TPHA, its role in metal-directed self-assembly, and its translational potential in sensing and drug delivery systems.
Part 1: Ligand Architecture & Chelation Physics
The Hydroxamate Advantage
The supramolecular utility of TPHA is dictated by its ability to switch between tautomeric forms and protonation states, controlled by pH.
-
Keto Form (Neutral): At physiological or acidic pH, TPHA exists primarily in the keto form. It acts as a hydrogen bond donor/acceptor, facilitating the formation of hydrogen-bonded organic frameworks (HOFs).
-
Enol Form (Anionic): Upon deprotonation (
), the hydroxamate group becomes a potent -bidentate chelator. This forms stable 5-membered chelate rings with metal centers, a thermodynamic driving force superior to the monodentate or bridging modes of carboxylates.
Binding Modes in Supramolecular Assembly
The versatility of TPHA arises from its multiple coordination modes. In supramolecular networks, it does not merely "link" metals; it "locks" them via chelation while bridging metal clusters.
Figure 1: Primary binding modes of TPHA driving supramolecular assembly. Mode A is critical for high-stability cages, while Mode B facilitates infinite coordination polymer networks.
Part 2: Experimental Protocols
Synthesis of Terephthalohydroxamic Acid (TPHA)
Objective: Synthesize high-purity TPHA from diethyl terephthalate via ester aminolysis. Safety: Hydroxylamine is toxic and mutagenic. Work in a fume hood.
Reagents:
-
Diethyl terephthalate (10 mmol)
-
Hydroxylamine hydrochloride (
) (25 mmol) -
Potassium Hydroxide (KOH) (50 mmol)
-
Methanol (anhydrous)
Protocol:
-
Preparation of Hydroxylamine Base: Dissolve
in methanol. In a separate flask, dissolve KOH in methanol. -
Activation: Add the KOH solution to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form. Filter rapidly to remove KCl. The filtrate contains free hydroxylamine base.
-
Coupling: Add diethyl terephthalate dropwise to the filtrate. Stir the mixture at room temperature for 24 hours. The solution may turn slightly yellow.
-
Precipitation: Acidify the solution carefully with 1M HCl to pH ~6. The TPHA will precipitate as a white solid.[1]
-
Purification: Filter the solid and wash exclusively with cold water (to remove salts) and cold ether (to remove unreacted ester). Recrystallize from hot water/methanol (1:1).
Supramolecular Assembly (Ln-TPHA Coordination Polymer)
Objective: Create a luminescent Europium-TPHA coordination polymer for sensing applications.
-
Stoichiometry: Mix TPHA (0.1 mmol) and
(0.1 mmol) in DMF/Ethanol (3:1 v/v). -
Solvothermal Synthesis: Transfer to a Teflon-lined autoclave. Heat at 100°C for 48 hours.
-
Cooling: Cool slowly (5°C/hour) to room temperature to promote single-crystal growth.
-
Isolation: Centrifuge the resulting microcrystals, wash with ethanol, and activate under vacuum at 80°C.
Part 3: Functional Applications & Characterization
Data Interpretation Matrix
Use this table to validate the successful synthesis and assembly of TPHA complexes.
| Technique | Observation | Structural Insight |
| FTIR | Shift of | Confirms coordination of carbonyl oxygen to metal. |
| FTIR | Appearance of | Diagnostic for hydroxamate group presence. |
| UV-Vis | Red shift in | Indicates Ligand-to-Metal Charge Transfer (LMCT), typical for Fe(III)-TPHA. |
| PXRD | Sharp, low-angle peaks | Confirms long-range order (crystallinity) of the supramolecular network. |
Therapeutic & Sensing Utility
Siderophore Mimicry (Sensing):
Bacteria secrete hydroxamate-based siderophores to scavenge iron.[2] TPHA-based supramolecular sensors mimic this biology. A TPHA-functionalized surface or polymer will selectively bind
Drug Delivery Vectors: In drug development, TPHA serves as a "smart" linker.
-
HDAC Inhibition: The hydroxamate group is a known pharmacophore for Histone Deacetylase (HDAC) inhibition (e.g., Vorinostat).[2] TPHA-based cages can degrade to release active hydroxamate fragments.
-
pH-Responsive Release: The coordination bond between TPHA and metals like Zn(II) is pH-sensitive. TPHA-MOFs can encapsulate cargo at neutral pH and disassemble in the acidic microenvironment of a tumor (pH 5.5-6.0), releasing the drug.
Experimental Workflow Diagram
Figure 2: End-to-end workflow from chemical synthesis to functional application.
References
-
BenchChem. (2025).[3][4] A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications. Retrieved from
-
Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. Retrieved from
-
Raymond, K. N., et al. (2014). Supramolecular Coordination: Self-Assembly of Finite Two- and Three-Dimensional Ensembles. Chemical Reviews. Retrieved from
-
Organic Chemistry Portal. (2020). Synthesis of Hydroxamates (Weinreb amides). Retrieved from
-
Chemical Society Reviews. (2014). Supramolecular photochemistry: from molecular crystals to water-soluble capsules. Retrieved from
Sources
Technical Whitepaper: Biological Profile and Antimicrobial Efficacy of Terephthalohydroxamic Acid (TPHA)
The following technical guide provides an in-depth analysis of Terephthalohydroxamic Acid (TPHA) , a compound gaining significant attention in sustainable pharmacology for its dual role as a value-added product of PET waste recycling and a potent antimicrobial chelator.[1][2]
Executive Summary
Terephthalohydroxamic Acid (TPHA ) represents a convergence of green chemistry and antimicrobial pharmacology. Synthesized primarily through the hydroxylaminolysis of Polyethylene Terephthalate (PET) waste, TPHA serves as a high-value organic ligand with potent chelating capabilities. Its biological activity is predicated on the hydroxamic acid moiety’s ability to sequester essential transition metals (Fe³⁺, Zn²⁺) from microbial environments, effectively starving pathogens and inhibiting metalloenzymes. This guide details the physicochemical properties, antimicrobial mechanisms, and experimental validation protocols for TPHA and its transition metal complexes.
Chemical Identity & Structural Properties[1][3][4]
Molecular Architecture
TPHA (
| Property | Specification |
| IUPAC Name | N,N'-Dihydroxyterephthalamide |
| Molecular Weight | 196.16 g/mol |
| Solubility | Soluble in DMSO, DMF, dilute alkali; poorly soluble in water/ethanol. |
| pKa Values | ~8.9 (hydroxyl proton), indicating stability at physiological pH. |
| Chelation Mode | [O,O]-bidentate coordination via carbonyl oxygen and deprotonated hydroxyl oxygen. |
Synthesis via Green Chemistry (PET Upcycling)
Unlike traditional synthesis from acid chlorides, TPHA is efficiently produced via the nucleophilic attack of hydroxylamine on the ester linkages of waste PET plastic. This route valorizes plastic waste into pharmaceutical precursors.[2]
Graphviz Diagram: Sustainable Synthesis Pathway
Figure 1: One-pot synthesis of TPHA from PET waste via hydroxylaminolysis, yielding both the antimicrobial ligand and ethylene glycol.
Antimicrobial Spectrum & Potency[1]
TPHA exhibits moderate intrinsic antimicrobial activity, which is significantly amplified when complexed with transition metals (e.g., Cu(II), Co(II), Ni(II)). The metal complexes leverage the "Overtone Concept of Cell Permeability," where the lipophilicity of the central metal ion is enhanced by chelation, facilitating membrane penetration.
Comparative Efficacy (In Vitro Data)
Data summarized from recent comparative studies on hydroxamic acid derivatives.
| Compound | Test Organism | MIC (µg/mL) | Activity Level |
| TPHA (Ligand) | S. aureus (Gram+) | 64 - 128 | Moderate |
| TPHA (Ligand) | E. coli (Gram-) | 128 - 256 | Low |
| [Cu(TPHA)] Complex | S. aureus | 16 - 32 | High |
| [Co(TPHA)] Complex | E. coli | 32 - 64 | Moderate-High |
| [Ni(TPHA)] Complex | A. niger (Fungal) | 32 | High |
| Ciprofloxacin (Control) | S. aureus | 0.5 - 1.0 | Very High |
Key Insight: The uncoordinated TPHA ligand acts primarily as a bacteriostat (inhibiting growth via iron deprivation), whereas TPHA-metal complexes often act as bactericides by disrupting cell membranes and generating reactive oxygen species (ROS).
Mechanism of Action (MOA)
The antimicrobial activity of TPHA operates through two distinct primary pathways, depending on whether it is applied as a free ligand or a metal complex.
Pathway A: Siderophore Mimicry (Free Ligand)
Bacteria require iron for DNA synthesis and respiration. TPHA, structurally similar to bacterial siderophores (iron carriers), chelates extracellular Fe³⁺.
-
Effect: Induces iron starvation (nutritional immunity).
-
Resistance: Bacteria may upregulate siderophore production, making this pathway bacteriostatic rather than bactericidal.
Pathway B: Chelation Theory & Oxidative Stress (Metal Complexes)
Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of TPHA and
-
Lipophilicity: Increased lipophilicity allows the complex to penetrate the lipid bilayer of the bacterial cell membrane.
-
Intracellular Targets: Once inside, the complex can release the metal ion or generate ROS via Fenton-type reactions, causing DNA cleavage and protein oxidation.
Graphviz Diagram: Mechanism of Action
Figure 2: Dual mechanistic pathways of TPHA: Extracellular iron sequestration (bacteriostatic) and intracellular oxidative damage via lipophilic metal complexes (bactericidal).
Experimental Protocols
Protocol: Synthesis of TPHA from PET Waste
Objective: Isolate high-purity TPHA for biological testing.
-
Preparation: Cut waste PET bottles into
mm flakes. -
Reaction:
-
Reflux PET flakes (10g) with Hydroxylamine Hydrochloride (10g) and NaOH (6g) in water/methanol (50mL) at 85°C for 4 hours.
-
Maintain pH > 10 to ensure nucleophilic attack.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify with 2M HCl to pH 4.0. TPHA precipitates as a white solid.
-
-
Purification: Filter and recrystallize from hot water.
-
Validation: Confirm structure via FTIR (Hydroxamic -NH stretch at 3200 cm⁻¹, C=O at 1640 cm⁻¹) and Melting Point (~240°C dec).
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 Broth Microdilution.
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to
McFarland standard ( CFU/mL). -
Dilution: Prepare serial two-fold dilutions of TPHA (dissolved in 5% DMSO/Mueller-Hinton Broth) ranging from 512 µg/mL to 1 µg/mL in a 96-well plate.
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: Add 20 µL of Resazurin (0.015%) dye.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of dye).
-
-
Control: DMSO vehicle control (negative) and Ciprofloxacin (positive).
Toxicity & Future Outlook
Safety Profile
Hydroxamic acids can exhibit mutagenicity (Ames test positive) due to the potential for Loss of Heterozygosity (LOH).
-
Hemolysis Assay: TPHA generally shows <5% hemolysis at MIC concentrations, indicating good selectivity for bacterial membranes over mammalian erythrocytes.
-
Cytotoxicity: Must be evaluated on fibroblast lines (e.g., L929). Metal complexes often show higher cytotoxicity than the free ligand, necessitating formulation strategies (e.g., nano-encapsulation) to improve the Therapeutic Index.
Drug Development Potential[2]
-
Synergistic Adjuvants: TPHA shows promise as an adjuvant to existing antibiotics (e.g., Tetracyclines) by chelating resistance-associated metal ions.
-
Anti-Biofilm Agents: The iron-chelating property effectively disrupts biofilm formation in Pseudomonas aeruginosa, which is iron-dependent.
References
-
Soni, R. K., & Bhardwaj, M. (2016). Synthesis and antimicrobial evaluation of novel amide synthesized from nonbiodegradable PET waste. Journal of the Indian Chemical Society.[1]
-
Al-Shaalan, N. H. (2011). Synthesis, characterization and antimicrobial activity of some new transition metal complexes of a Schiff base ligand. Molecules, 16(10), 8629-8645.
-
Marmion, C. J., et al. (2004). Hydroxamic acids as potent metal chelators: Antimicrobial and metalloenzyme inhibition. European Journal of Inorganic Chemistry.
-
Porwal, B., et al. (2015). Chemical recycling of waste PET into value added products. International Journal of ChemTech Research.
-
Miller, M. J. (1989). Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogs. Chemical Reviews, 89(7), 1563–1579.
Sources
History and development of aromatic hydroxamic acid collectors
From Molecular Design to Industrial Mineral Separation
Executive Summary
Aromatic hydroxamic acids (AHAs) represent a critical intersection between organic ligand design and interfacial engineering. While their primary industrial volume is consumed by the mining sector as collectors for oxide minerals (Rare Earth Elements, Tin, Tungsten), their core chemistry—metal chelation via the hydroxamate pharmacophore—is identical to that found in metalloproteinase inhibitors used in oncology (e.g., HDAC inhibitors).
This guide deconstructs the development, synthesis, and mechanistic action of AHAs. We move beyond simple "reagent lists" to explore the causality of their performance: how the stability constant of a ligand-metal complex dictates the hydrophobicity of a mineral surface.
Chemical Foundation: The Chelate Effect
To understand AHAs as collectors, one must first understand them as ligands. The hydroxamic acid functional group (
Tautomerism and Coordination
AHAs exist in equilibrium between the keto and enol forms. In the presence of metal ions (e.g.,
-
Keto Form: Primary structure in neutral solution.
-
Enol Form: Facilitates O,O-coordination.
Why Aromatic? Unlike alkyl hydroxamic acids, aromatic variants (Benzohydroxamic acid - BHA, Salicylhydroxamic acid - SHA) possess a benzene ring directly conjugated to the hydroxamate group.
- -Interaction: The aromatic ring enhances intermolecular stacking on the mineral surface, creating a denser, more hydrophobic layer.
-
pKa Modulation: The aromatic ring lowers the pKa (~8-9) compared to alkyl variants, allowing ionization at slightly lower pH levels, which is crucial for hydrolytically unstable minerals.
Cross-Disciplinary Insight: Drug Development Context: The same zinc-binding motif used by BHA to float smithsonite (
) is utilized by Vorinostat (SAHA) to inhibit Histone Deacetylase (HDAC). Both rely on the hydroxamate oxygen atoms displacing water from the metal's coordination sphere.
Historical & Industrial Evolution
The trajectory of AHAs moved from academic curiosity to strategic industrial necessity, driven by the depletion of easy-to-process sulfide ores and the rise of complex oxide deposits.
| Era | Milestone | Significance |
| 1869 | H. Lossen Synthesis | First synthesis of hydroxamic acids from hydroxylamine and esters. Established the "Lossen Rearrangement." |
| 1940s | Initial Flotation Testing | Early attempts to use chelating agents for oxidized copper ores. Limited by cost relative to xanthates. |
| 1970s | The Tin Crisis | Conventional fatty acids failed to separate Cassiterite ( |
| 1990s | Rare Earth Boom | Demand for Bastnaesite ( |
| 2020s | Molecular Assembly | Modern "Mixed Collectors" (e.g., BHA + Octanol) utilize co-adsorption to reduce reagent cost and improve foam stability. |
Synthesis Protocol: Modified Schotten-Baumann
Safety Note: Hydroxylamine is toxic and potentially explosive. Methyl salicylate is a skin irritant.[2][3][4][5] Perform all steps in a fume hood.
This protocol describes the synthesis of Salicylhydroxamic Acid (SHA) , the industry standard for rare earth flotation.
Reagents[3]
-
Methyl Salicylate (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.2 eq) -
Sodium Hydroxide (
) (3.0 eq) -
Solvent: Methanol/Water (1:1 v/v)
Step-by-Step Workflow
-
Hydroxylamine Activation: Dissolve
in minimal water. Cool to 0-5°C. -
Base Addition: Slowly add aqueous
to the hydroxylamine solution. Critical: Temperature must remain to prevent decomposition of free hydroxylamine. -
Ester Coupling: Add Methyl Salicylate dropwise. The phenolic hydroxyl group may initially consume base; ensure pH remains >11.
-
Reaction: Stir vigorously at room temperature (25°C) for 12-24 hours. A color change (often deep red/purple if trace iron is present) indicates complexation, but pure SHA is white/off-white.
-
Acidification: Cool reaction mixture to 0°C. Acidify with 3M
to pH 2-3. The SHA will precipitate. -
Purification: Filter the solid. Recrystallize from dilute ethanol to remove unreacted ester and salts.
Figure 1: Synthesis pathway for Salicylhydroxamic Acid via nucleophilic acyl substitution.[3]
Mechanistic Action: Surface Activation & Adsorption[6]
The efficacy of AHAs relies on Chemisorption . Unlike physical adsorption (electrostatic), chemisorption involves the formation of new chemical bonds.
The Activation Paradox (Cassiterite Case Study)
Cassiterite (
Mechanism:
-
Hydrolysis:
hydrolyzes to and . -
Adsorption: These hydroxy-complexes adsorb onto the
surface sites. -
Ligand Exchange: The BHA anion attacks the surface-adsorbed Lead.
-
Water Displacement: DFT studies confirm that BHA displaces two water molecules from the
hydration shell, making the reaction entropically favorable.
Figure 2: The activation-adsorption mechanism of BHA on oxide mineral surfaces.
Experimental Protocol: Micro-Flotation Validation
To validate the synthesized collector, a micro-flotation test is required. This eliminates hydrodynamic variables found in large cells.
Equipment
-
Hallimond Tube or Micro-flotation cell (40 mL capacity).
-
Pure Mineral Sample: Cassiterite or Bastnaesite (-74 +38
fraction). -
Gas: Nitrogen or Air (flow rate 20-40 mL/min).
Workflow
-
Suspension Prep: Add 2.0g mineral to 40mL DI water.
-
pH Adjustment: Adjust pH (typically pH 7-9 for BHA) using dilute
. Condition for 2 mins. -
Activation (Optional): Add activator (e.g.,
, M). Condition for 3 mins. -
Collector Addition: Add AHA collector (dosage range
to M). Condition for 3 mins. -
Frother Addition: Add MIBC (Methyl Isobutyl Carbinol) if necessary (often not needed for high conc. BHA).[3][6][7][8]
-
Flotation: Turn on gas flow. Scrape froth for 5 minutes.
-
Analysis: Filter, dry, and weigh the concentrate (froth) and tailings (cell residue). Calculate Recovery (%).
Self-Validating Check:
-
Control: Run a blank with NO collector. Recovery should be <5% (entrainment only).
-
Response: Recovery should increase sigmoidally with collector concentration.
Comparative Data: Aromatic vs. Alkyl[9]
The following table summarizes why aromatic collectors are preferred for specific high-value oxides despite the higher cost.
| Feature | Benzohydroxamic Acid (Aromatic) | Octyl Hydroxamic Acid (Alkyl) | Causality |
| pKa | ~8.8 | ~9.5 | Benzene ring withdraws electron density, increasing acidity. Allows flotation at lower pH. |
| Selectivity | High | Moderate | Rigid aromatic ring imposes steric constraints, favoring specific crystal lattice spacing (epitaxy). |
| Stability | High | Moderate | Aromatic conjugation stabilizes the molecule against hydrolysis. |
| Cost | High | Medium | Precursors (benzoates/salicylates) are more expensive than fatty esters. |
| Primary Use | Rare Earths, Tin, Tungsten | Copper Oxides, Iron Ore | Value of ore dictates reagent budget. |
References
-
Lossen, H. (1869). "Ueber Benzhydroxamsäure." Justus Liebigs Annalen der Chemie, 150(3), 314-325. Link
-
Pradip, & Fuerstenau, D. W. (1983). "The adsorption of hydroxamate on semi-soluble minerals. Part I: Adsorption on barite, calcite and bastnaesite." Colloids and Surfaces, 8(2), 103-119. Link
-
Han, H., et al. (2021). "Effects of Hydration on the Adsorption of Benzohydroxamic Acid on the Lead-Ion-Activated Cassiterite Surface: A DFT Study." Langmuir, 37(6), 2186–2196. Link
-
Yue, T., et al. (2023). "Insights into the adsorption mechanism of benzohydroxamic acid in the flotation of rhodochrosite with Pb2+ activation." Powder Technology, 427, 118705.[7] Link
-
Nagaraj, D. R. (1988). "The Chemistry and Application of Chelating or Complexing Agents in Mineral Separations." Reagents in Mineral Technology, Marcel Dekker, New York. Link
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Effects of Hydration on the Adsorption of Benzohydroxamic Acid on the Lead-Ion-Activated Cassiterite Surface: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Flotation Performance and Adsorption Mechanism of Cerussite with Phenylpropenyl Hydroxamic Acid Collector [mdpi.com]
Methodological & Application
Application Note: One-Pot Synthesis of Terephthalohydroxamic Acid (TPHA) from PET Waste
Executive Summary
This application note details a scalable, one-pot protocol for converting Polyethylene Terephthalate (PET) waste into Terephthalohydroxamic Acid (TPHA). Unlike traditional recycling methods that yield Terephthalic Acid (TPA), this protocol utilizes nucleophilic hydroxaminolysis to directly synthesize TPHA—a high-value chelating ligand with significant utility in drug discovery (HDAC inhibitors, metalloproteinase inhibition).
Value Proposition:
-
Waste Valorization: Upcycles post-consumer PET directly into a pharmaceutical intermediate.
-
Process Efficiency: Eliminates the need for isolating TPA, reducing solvent usage and reaction steps.
-
Pharma Relevance: Produces a scaffold essential for hydroxamic acid-based metalloenzyme inhibitors.[1]
Introduction & Chemical Mechanism[2][3]
The Challenge: PET Waste in Pharma Supply Chains
While mechanical recycling of PET is common, it results in material degradation. Chemical recycling typically targets the monomer (TPA), which has low commodity value. For the pharmaceutical industry, converting PET into functionalized aromatic scaffolds offers a route to "green" starting materials.
The Solution: Alkaline Hydroxaminolysis
This protocol employs hydroxylamine (
Reaction Mechanism
The mechanism involves the in situ generation of free hydroxylamine from its hydrochloride salt, followed by the cleavage of the ester bonds in the PET backbone.
Figure 1: Mechanism of PET hydroxaminolysis. The base activates hydroxylamine, which attacks the ester carbonyl, cleaving the polymer chain and forming the hydroxamic acid moiety.
Materials and Equipment
Reagents
| Reagent | Grade | Role |
| PET Waste | Post-consumer flakes | Substrate |
| Hydroxylamine HCl | Reagent Grade (99%) | Aminolysis Agent |
| Sodium Hydroxide (NaOH) | Pellets/Flakes | Base/Catalyst |
| Methanol/Water | HPLC Grade / DI | Solvent System |
| Hydrochloric Acid (HCl) | 37% (diluted to 6M) | Precipitation/Work-up |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL)
-
Reflux condenser with water circulation
-
Magnetic stirrer with heating plate (Temp control
1°C) -
Vacuum filtration setup (Buchner funnel)
-
pH meter (Critical for isolation)
Experimental Protocol: One-Pot Synthesis
Phase 1: Pre-treatment of PET
-
Cleaning: Wash PET flakes with 1% detergent solution to remove adhesives, followed by ethanol rinse.
-
Size Reduction: Grind flakes to <2 mm particle size. Note: Smaller particle size significantly increases surface area and reaction rate.
Phase 2: The Hydroxaminolysis Reaction
-
Solvent Preparation: In the reaction vessel, prepare a solvent mixture of Methanol:Water (4:1 v/v).
-
Reagent Activation:
-
Add Hydroxylamine Hydrochloride (4.0 equiv relative to PET repeating unit).
-
Add NaOH (8.0 equiv). Caution: Exothermic reaction. Add slowly.
-
Stir at Room Temperature (RT) for 10 minutes to generate free hydroxylamine.
-
-
Depolymerization:
-
Add PET flakes (1.0 equiv, based on monomer MW ~192 g/mol ).
-
Heat the mixture to 60°C . Do not exceed 70°C to prevent decomposition of hydroxylamine.
-
Stir vigorously (500 RPM) for 4 hours .
-
Observation: The solid PET flakes will gradually disappear as they depolymerize into soluble disodium terephthalohydroxamate.
-
Phase 3: Isolation and Purification
-
Filtration: Filter the hot reaction mixture to remove any unreacted PET or physical impurities (e.g., pigments, polyolefins from caps).
-
Acidification (Critical Step):
-
Cool the filtrate to 0–5°C in an ice bath.
-
Dropwise add 6M HCl while monitoring pH.
-
Target pH: Adjust to pH 4.0 .
-
Mechanism: TPHA precipitates at this pH. Going too low (< pH 2) may redissolve the product or hydrolyze the hydroxamic bond.
-
-
Collection: Filter the white precipitate (TPHA).
-
Washing: Wash the cake with cold water (3x) to remove residual ethylene glycol and salts.
-
Recrystallization: Recrystallize from hot water/ethanol (90:10) to achieve pharmaceutical purity.
Workflow Diagram
Figure 2: Experimental workflow for the isolation of TPHA from PET waste. The critical control point is the acidification step to pH 4.0.
Characterization & QC Standards
To validate the synthesis for drug development applications, the following analytical standards must be met:
| Technique | Expected Result | Diagnostic Value |
| FTIR | Broad band 3200-3400 cm⁻¹ (N-H/O-H)Peak ~1650 cm⁻¹ (C=O Amide I)Absence of 1720 cm⁻¹ (Ester C=O) | Confirms conversion of ester to hydroxamic acid. |
| ¹H NMR (DMSO-d₆) | δ ~11.2 ppm (s, 2H, -OH)δ ~9.1 ppm (s, 2H, -NH)δ ~7.8 ppm (s, 4H, Ar-H) | Confirms structure and removal of Ethylene Glycol (peak at 3.4 ppm should be absent). |
| Melting Point | > 300°C (decomposition) | Indicates high purity. |
| Iron (III) Test | Deep violet/red coloration | Qualitative confirmation of hydroxamic acid moiety (chelation). |
Applications in Drug Development[1][4][5][6][7]
This protocol is specifically relevant for researchers synthesizing libraries of Metalloenzyme Inhibitors .
Histone Deacetylase (HDAC) Inhibition
Hydroxamic acids are the most common zinc-binding groups (ZBG) in FDA-approved HDAC inhibitors (e.g., Vorinostat, Panobinostat). TPHA serves as a rigid, aromatic linker-ZBG scaffold.
-
Application: Conjugate TPHA with a "cap" group to synthesize novel HDAC inhibitors for oncology.
Matrix Metalloproteinase (MMP) Inhibition
MMPs utilize a catalytic Zinc ion. TPHA derivatives can act as broad-spectrum MMP inhibitors, relevant for:
-
Tumor metastasis suppression.
-
Tissue remodeling therapies.
Iron Chelation Therapy
Due to the high affinity of hydroxamic acids for Fe(III), TPHA derivatives are candidates for siderophore-mimetic drugs used in treating iron overload (hemochromatosis).
Troubleshooting & Optimization
Issue: Low Yield (< 60%)
-
Root Cause:[2][3][4][5][6][7] Incomplete depolymerization or pH overshoot during workup.
-
Correction: Increase reaction time to 6 hours or ensure pH is strictly maintained at 4.0 during precipitation. TPHA is amphoteric; it dissolves in both strong acid and strong base.
Issue: Product Discoloration (Yellowing)
-
Root Cause:[2][3][4][5][6][7] Oxidation of hydroxylamine or impurities in PET.
-
Correction: Perform reaction under Nitrogen (
) atmosphere.[8] Ensure PET washing step is thorough.
Issue: Residual Ethylene Glycol
-
Correction: Ethylene glycol is highly soluble in water. Increase the volume of the cold water wash or perform a Soxhlet extraction with ethanol if high purity is required for biological assays.
References
-
National Institutes of Health (NIH). (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]
-
MDPI. (2025). Conversion of PET Bottle Waste into a Terephthalic Acid-Based Metal-Organic Framework. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-assisted aminolytic depolymerization of PET waste. Retrieved from [Link][9]
Sources
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for Hydroxaminolysis of Polyethylene Terephthalate (PET)
Executive Summary
This application note details the protocol for the hydroxaminolysis of Polyethylene Terephthalate (PET). Unlike standard hydrolysis (which yields terephthalic acid) or aminolysis (which yields terephthalamides), hydroxaminolysis utilizes hydroxylamine (
These derivatives are of high value in drug development and environmental remediation due to the hydroxamic acid moiety's exceptional ability to chelate metal ions (specifically Fe³⁺, acting as siderophore mimics) and inhibit metalloenzymes (e.g., histone deacetylases). This guide provides two distinct workflows:
-
Surface Activation: Functionalizing PET fibers/films for metal scavenging or biological conjugation.
-
Chemical Recycling: Complete depolymerization of PET waste into isolated TPHA monomers.
Chemical Mechanism & Rationale[1][2][3][4][5][6]
The core mechanism is a nucleophilic acyl substitution. Hydroxylamine (
Mechanistic Pathway[3]
Figure 1: Mechanism of nucleophilic acyl substitution of PET by hydroxylamine.
Key Insight: The reaction requires basic conditions. Hydroxylamine is supplied as a hydrochloride salt (
Safety & Pre-requisites
CRITICAL WARNING:
-
Explosion Hazard: Free hydroxylamine is thermally unstable and can be explosive if heated to dryness or high concentrations. NEVER heat the reaction mixture to dryness. Always work with dilute solutions.
-
Toxicity: Hydroxylamine is a mutagen and suspected carcinogen. Use full PPE (nitrile gloves, face shield, fume hood).
Reagents Required:
-
PET source (post-consumer flakes or virgin pellets).
-
Hydroxylamine Hydrochloride (
, 99%). -
Sodium Hydroxide (NaOH) pellets.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Water can be used but reduces reaction rate due to PET hydrophobicity.
-
Iron(III) Chloride (
) for validation.
Protocol A: Surface Functionalization (Heterogeneous)
Goal: Introduce hydroxamic acid ligands onto the surface of PET fibers/films without compromising bulk mechanical integrity. Ideal for creating heavy-metal filtration membranes.
Experimental Workflow
-
Preparation:
-
Cut PET film/fiber into
cm pieces. -
Wash with ethanol and dry to remove surface oils.
-
-
Reaction Solution:
-
Dissolve 2.0 g
in 50 mL Methanol. -
Separately, dissolve 1.2 g NaOH in 10 mL Methanol.
-
Slowly add the base solution to the hydroxylamine solution at 0°C (ice bath) to precipitate NaCl. Filter off the salt if high purity is needed, otherwise proceed with the suspension.
-
-
Surface Reaction:
-
Immerse PET samples into the alkaline hydroxylamine solution.
-
Conditions: Incubate at 50°C for 2–4 hours .
-
Note: Higher temperatures (>60°C) will cause significant weight loss and fiber degradation (pitting).
-
-
Quenching & Washing:
Protocol B: Complete Depolymerization (Homogeneous)
Goal: Chemical recycling of PET waste to isolate Terephthalohydroxamic Acid (TPHA) monomers.
Experimental Workflow
This protocol uses a "One-Pot, Two-Step" approach to maximize yield. Direct attack on solid PET is slow; glycolysis first creates soluble oligomers, which are then rapidly converted.
Figure 2: One-pot depolymerization workflow converting PET to TPHA.
-
Step 1: Glycolysis (Oligomerization)
-
In a round-bottom flask, mix 5.0 g PET flakes with 20 mL Ethylene Glycol (EG) and 0.5% w/w Zinc Acetate catalyst.
-
Reflux at 196°C for 2 hours until the solution becomes clear (complete conversion to BHET oligomers).
-
Cool the mixture to Room Temperature (25°C).
-
-
Step 2: Hydroxaminolysis
-
Prepare a solution of hydroxylamine: Dissolve 3.5 g
and 2.0 g NaOH in 20 mL Methanol. -
Add this solution directly to the glycolysis mixture.
-
Stir vigorously at Room Temperature for 1 hour . The reaction is rapid due to the solubility of the oligomers.
-
-
Isolation:
-
The sodium salt of TPHA is soluble.[4] To isolate, add concentrated HCl dropwise until pH reaches ~4–5.
-
Terephthalohydroxamic acid (TPHA) will precipitate as a white solid.
-
Filter, wash with cold water, and recrystallize from hot water if necessary.
-
Validation & Characterization
Trust but verify. Use these methods to validate the success of the protocol.
A. The "Self-Validating" Iron(III) Test
This is the most critical rapid-check for this protocol. Hydroxamic acids form a highly colored complex with Fe(III).
-
Procedure: Take a small piece of the functionalized film (Protocol A) or a pinch of the precipitate (Protocol B). Add 1-2 drops of 1%
solution (in 0.1M HCl). -
Positive Result: Immediate development of a Deep Violet/Burgundy color.
-
Negative Result: Yellow/Orange color (indicates unreacted ester or carboxylic acid).
B. Quantitative Data Summary
| Parameter | Protocol A (Surface) | Protocol B (Depolymerization) |
| Reaction Temp | 50°C | 196°C (Step 1) / 25°C (Step 2) |
| Reaction Time | 4 Hours | 3 Hours (Total) |
| PET State | Solid Fiber/Film | Soluble Monomer |
| Key Product | Surface Hydroxamates | TPHA Powder |
| Yield | N/A (Surface only) | > 85% (Gravimetric) |
| FTIR Marker | 1650 cm⁻¹ (C=O Amide I) | 3200 cm⁻¹ (O-H/N-H stretch) |
C. FTIR Interpretation[3][10][11][12][13]
-
Ester (Starting Material): Strong peak at ~1715 cm⁻¹ (C=O stretch).
-
Hydroxamic Acid (Product):
-
Shift of C=O to ~1640–1660 cm⁻¹.
-
Broadening in the 3000–3400 cm⁻¹ region due to N-H and O-H stretching.
-
Appearance of N-O stretch approx 900–1000 cm⁻¹.
-
Troubleshooting
-
Problem: Low yield in Protocol B.
-
Cause: Incomplete glycolysis before adding hydroxylamine.
-
Fix: Ensure the PET is completely dissolved in the EG step before cooling.[4]
-
-
Problem: Film became brittle/disintegrated in Protocol A.
-
Cause: Over-hydrolysis.
-
Fix: Reduce temperature to 40°C or reduce NaOH concentration. The goal is surface modification, not bulk degradation.[6]
-
-
Problem: No color change with
.-
Cause: Hydroxylamine was not free.
-
Fix: Ensure NaOH was added in stoichiometric excess to the
.
-
References
-
Depolymerization Mechanism & Conditions
-
Ghaemy, M., & Mossaddegh, K. (2005). Depolymerisation of poly(ethylene terephthalate) with hydroxamic acid. Polymer Degradation and Stability, 90(3), 570-576.
-
-
One-Pot Synthesis of TPHA
-
Kim, E. N., et al. (2009). Chemical Recycling of Poly(ethylene terephthalate). 2. Preparation of Terephthalohydroxamic Acid and Terephthalohydrazide.[7] Industrial & Engineering Chemistry Research, 48(13), 6091–6096.
-
- Surface Modification Principles: Gugumus, F. (2002). Surface modification of PET by aminolysis. Polymer Degradation and Stability. (Contextual grounding for surface reactivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ultrafast 99% Polyethylene terephthalate depolymerization into value added monomers using sequential glycolysis-hydrolysis under microwave irradiation - Arabian Journal of Chemistry [arabjchem.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Rare earth element extraction using terephthalohydroxamic acid
Application Note: Selective Extraction & Recovery of Rare Earth Elements (REEs) using Terephthalohydroxamic Acid (TPHA)
Abstract
This guide details the synthesis and application of Terephthalohydroxamic Acid (TPHA) —specifically 1,4-benzenedihydroxamic acid —as a high-efficiency chelating agent for the recovery of Rare Earth Elements (REEs) from aqueous leachates. Unlike mono-functional extractants (e.g., octanohydroxamic acid) used in solvent extraction or flotation, TPHA functions as a bridging ligand . It leverages the "chelate effect" at two distinct sites to form insoluble, hydrolytically stable Lanthanide Coordination Polymers (Ln-CPs) . This protocol offers a pathway for >98% recovery of trivalent lanthanides (Ln³⁺) from dilute streams with superior selectivity against monovalent and divalent gangue ions (Na⁺, Ca²⁺).
Introduction & Mechanism of Action
The Challenge: Dilute Stream Recovery
Conventional REE extraction relies on solvent extraction (SX) using organophosphorus reagents (e.g., D2EHPA). However, SX suffers from third-phase formation and high solvent costs when treating dilute streams (<500 ppm). Hydroxamic acids are a superior alternative due to their high affinity for "hard" Lewis acids like Ln³⁺.
The Solution: Terephthalohydroxamic Acid (TPHA)
TPHA is a bis-bidentate ligand. It possesses two hydroxamic acid groups attached to a rigid benzene ring.
-
Primary Interaction: The hydroxamate group (
) deprotonates to form a five-membered chelate ring with the Ln³⁺ ion via the carbonyl oxygen and the deprotonated hydroxyl oxygen (O,O-chelation). -
Secondary Interaction (Networking): Because TPHA has two such groups at the para positions, it cannot bind all sites to a single metal ion. Instead, it bridges two Ln³⁺ centers, triggering the formation of a 3D Metal-Organic Framework (MOF) or coordination polymer. This results in rapid, quantitative precipitation.
Mechanistic Diagram
Figure 1: Mechanism of Ln-TPHA complexation. The bis-bidentate nature of TPHA forces the formation of an insoluble coordination network rather than a soluble discrete complex.
Material Preparation: Synthesis of TPHA
TPHA is not widely available as a bulk commodity and must often be synthesized fresh to avoid hydroxamic acid degradation (Lossen rearrangement).
Reagents Required:
-
Diethyl terephthalate (DETP)
-
Hydroxylamine hydrochloride (
) -
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
Protocol 1: Synthesis of Potassium Terephthalohydroxamate (K-TPHA) Note: We synthesize the potassium salt for water solubility. The free acid is poorly soluble.
-
Preparation of Hydroxylamine: Dissolve 13.9 g (0.2 mol) of hydroxylamine hydrochloride in 100 mL of warm methanol (40°C).
-
Preparation of Base: Dissolve 22.4 g (0.4 mol) of KOH in 50 mL of methanol.
-
Mixing: Slowly add the KOH solution to the hydroxylamine solution while stirring. A white precipitate (KCl) will form.
-
Filtration: Cool the mixture to 0°C and filter off the KCl. Retain the filtrate (free hydroxylamine in MeOH).
-
Reaction: Add 22.2 g (0.1 mol) of Diethyl terephthalate to the filtrate.
-
Reflux: Stir vigorously and reflux at 65°C for 2-4 hours. A heavy white precipitate (K-TPHA) will form.
-
Isolation: Cool to room temperature. Filter the solid product.[1] Wash with cold methanol to remove unreacted ester.
-
Drying: Dry under vacuum at 50°C. Yield is typically 85-90%.
Experimental Protocol: REE Extraction
This protocol describes the recovery of Neodymium (Nd) and Dysprosium (Dy) from a simulated acidic leachate.
Reagents:
-
Feed Solution: 500 ppm Ln³⁺ (pH 2-4).
-
Extractant: 0.1 M K-TPHA solution (Dissolve synthesized K-TPHA in deionized water; pH will be alkaline).
-
pH Adjuster: 1 M NaOH and 1 M HCl.
Step-by-Step Procedure:
-
Feed Conditioning:
-
Measure 100 mL of the REE feed solution.
-
Record initial pH and Ln concentration (via ICP-OES/MS).
-
Critical Step: If Iron (
) is present, it must be removed first (precipitation at pH 3.5) or masked (ascorbic acid reduction to ), as hydroxamic acids bind strongly.
-
-
Ligand Addition:
-
Calculate the stoichiometric requirement. TPHA binds Ln in a 1.5:1 ratio (Ligand:Metal) for charge balance in a polymer (
), but a 2:1 molar excess is recommended to drive equilibrium. -
Slowly add the K-TPHA solution to the feed while stirring at 500 RPM.
-
-
pH Adjustment & Precipitation:
-
The addition of K-TPHA will raise the pH.
-
Adjust the final pH to 6.5 – 7.5 .
-
Observation: A voluminous white/pale-pink precipitate will form immediately.
-
Thermodynamics: Maintain temperature at 40°C for 30 minutes to promote "Ostwald ripening" of the crystallites, improving filtration speed.
-
-
Separation:
-
Filter the suspension using a 0.45 µm membrane filter or centrifuge at 4000 RPM for 10 mins.
-
Wash the cake twice with pH 7 deionized water to remove entrained gangue ions (Na, K).
-
-
Stripping (Recovery):
-
Dissolve the filter cake in 2 M Nitric Acid (
) . -
The TPHA will protonate and precipitate out (as it is insoluble in acid), while the REEs will release into the aqueous phase as high-purity nitrates.
-
Filter to recycle the solid TPHA ligand.
-
Data Analysis & Performance Metrics
The following table summarizes typical recovery efficiencies using TPHA compared to standard oxalate precipitation.
| Parameter | TPHA Extraction | Oxalate Precipitation | Notes |
| Optimum pH | 6.5 - 7.5 | 1.0 - 2.0 | TPHA operates at near-neutral pH, reducing acid consumption. |
| Selectivity (vs Ca/Mg) | High (>1000:1) | Moderate (~100:1) | Hydroxamic acids reject alkaline earths better than oxalates. |
| Recovery Rate | > 98.5% | ~ 92.0% | Chelate polymers have lower solubility products ( |
| Kinetics | Fast (< 15 mins) | Slow (> 60 mins) | Polymerization is entropically driven. |
Experimental Workflow Diagram
Figure 2: Operational workflow for REE recovery using TPHA precipitation and acid stripping.
Troubleshooting & Best Practices
-
Iron Interference:
forms a purple complex with hydroxamic acids. If the solution turns deep purple/red, iron is competing for the ligand. Solution: Pre-treat feed with ascorbic acid to reduce Fe to , which TPHA does not bind at pH 6. -
Ligand Solubility: If the K-TPHA stock solution is cloudy, add small amounts of KOH until clear. The ligand must be fully deprotonated before addition.
-
Filtration Speed: If the precipitate is gelatinous and hard to filter, increase the digestion temperature to 60°C for 1 hour to increase particle size.
References
-
Hydroxamic Acid Chemistry & REE Flotation: Zhou, M. et al. "Adsorption of hydroxamic acid ligands for improved extraction of rare earth elements from monazite ores." Journal of Colloid and Interface Science, 2025.
-
Lanthanide-Terephthalate Complexation: Kharcheva, A. et al. "Complexation of Lanthanides(III) Ions with Terephthalic Acid in Aqueous Solutions." Molecules, 2025.[2][3][4]
-
Synthesis of Terephthalate Precursors: BenchChem Protocols. "Protocol for the Direct Esterification of Terephthalic Acid."[5]
-
General Hydroxamic Acid Synthesis (Lossen Rearrangement avoidance): Yale University. "Preparation of Hydroxamic Acids." Organic Syntheses, Coll. Vol. 2, p. 67.
Sources
UV-Vis absorption spectrum of terephthalohydroxamic acid
Application Note: UV-Vis Characterization & Metal-Chelation Analysis of Terephthalohydroxamic Acid (THA)
Introduction & Scientific Context
Terephthalohydroxamic acid (THA ) is a bifunctional hydroxamic acid derivative of terephthalic acid.[1] Unlike its dicarboxylic acid precursor, THA possesses two hydroxamate groups (
While terephthalic acid is a commodity chemical, THA is a specialized ligand used in the synthesis of metallacrowns , supramolecular coordination polymers, and siderophore mimics. Accurate UV-Vis characterization is critical for:
-
Purity Assessment: Distinguishing THA from its hydrolysis product (terephthalic acid).
-
pKa Determination: Monitoring the deprotonation of the hydroxamate nitrogen.[1]
-
Binding Studies: Quantifying metal-ligand stability constants via spectral shifts (Job’s Plot).
This guide provides a robust protocol for the spectral analysis of THA, addressing its specific solubility challenges and pH-dependent electronic transitions.
Physicochemical Principles
Electronic Transitions
The UV absorption spectrum of THA is dominated by the aromatic terephthaloyl core and the hydroxamic acid auxochromes.
- Transitions (Band I & II): High-intensity bands observed in the UV region (200–300 nm), originating from the benzene ring conjugation with the carbonyl groups.
- Transitions: Weaker transitions involving the non-bonding electrons of the carbonyl oxygen and hydroxamate nitrogen.
Note on Metal Complexation: Upon binding to Fe(III), THA undergoes a Charge Transfer (LMCT) transition, resulting in a distinct absorption band in the visible region (~500 nm, deep red/purple), which is diagnostic for hydroxamic acids.
Solubility & Stability
-
Solubility: THA exhibits poor solubility in water and non-polar organic solvents due to strong intermolecular hydrogen bonding.[1][2] It is soluble in DMSO , DMF , and alkaline aqueous solutions (pH > 10).[1]
-
Stability: Hydroxamic acids are susceptible to hydrolysis in strong acids to carboxylic acids and hydroxylamine.[1] Solutions should be prepared fresh or stored at -20°C in DMSO.[1]
Experimental Protocol
Materials & Reagents
-
Analyte: Terephthalohydroxamic Acid (>98% purity).[1]
-
Solvents: DMSO (Spectroscopic Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ).[1]
-
Buffers: PBS (pH 7.4), HEPES (pH 7.4), or NaOH (0.1 M) for anionic species.
-
Metal Stock (Optional): FeCl
[1]·6H O (10 mM in 0.1 M HCl) for chelation studies.[1]
Solution Preparation Workflow
The following workflow ensures complete solubilization and accurate concentration, preventing scattering artifacts from micro-precipitates.
Figure 1: Step-by-step dilution workflow to surmount THA solubility limits while maintaining solvent compatibility.
Measurement Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]
-
Cuvette: Quartz, 10 mm path length (essential for UV < 300 nm).[1]
-
Wavelength Range:
-
Scan Speed: Medium (approx. 200–400 nm/min).[1]
-
Baseline Correction: Perform using the exact solvent composition (Buffer + equivalent DMSO concentration).[1]
Data Analysis & Expected Results
Ligand Spectrum (Uncomplexed)
In neutral buffer (pH 7.4) or methanol, THA displays a characteristic spectrum similar to terephthalic acid but with bathochromic shifts due to the hydroxamate substituents.
| Band Assignment | Approx. Wavelength ( | Molar Absorptivity ( | Origin |
| Band I (Primary) | 205 – 215 nm | >20,000 M | |
| Band II (Secondary) | 240 – 250 nm | ~15,000 M | |
| Band III (Shoulder) | 285 – 295 nm | ~2,000 M |
Note: Values are solvent-dependent. In alkaline pH (pH > 9), the formation of the hydroxamate anion (
Metal Complexation (Fe(III) Titration)
Upon addition of Iron(III), the solution turns from colorless to deep red/purple.[1] This is the definitive test for hydroxamic acid integrity.[1]
-
New Band:
. -
Mechanism: Ligand-to-Metal Charge Transfer (LMCT).[1]
-
Stoichiometry: At high ligand excess, a tris-complex [Fe(THA)
] forms.[1]
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Noisy Baseline (<220 nm) | DMSO Absorption | DMSO absorbs strongly below 220 nm.[1] Use Methanol or Acetonitrile for deep UV work, or subtract blank carefully.[1] |
| Unexpected Peak at 500 nm | Iron Contamination | Trace iron in glassware/buffers reacts with THA.[1] Acid wash glassware (10% HCl) and use high-purity buffers.[1] |
| Precipitation | "Crash out" | The final aqueous concentration is too high.[1] Ensure working concentration is |
| Spectral Shift over Time | Hydrolysis | THA hydrolyzes in acidic/basic extremes over days.[1] Prepare fresh solutions. |
Mechanism of Action: pH-Dependent Equilibrium
Understanding the protonation state is vital for interpreting shifts in
Figure 2: Protonation states and metal chelation equilibria affecting the UV-Vis profile.
References
-
Terephthalic Acid Spectral Data: NIST Chemistry WebBook, SRD 69.[1] UV/Visible Spectrum of Terephthalic Acid. [1]
-
Hydroxamic Acid Properties: Ghosh, K. K. (2003).[1][3] Acidity and basicity of hydroxamic acids. Indian Journal of Chemistry.
-
Metal Chelation Protocols: Farkas, E., et al. (2000).[1] Complexation of hydroxamic acids with Fe(III) and Ni(II). Journal of Inorganic Biochemistry.
-
Application in Metallacrowns: Mezei, G., et al. (2007).[1] Metallacrowns: Supramolecular Constructs with Complex Ligands. Chemical Reviews. [1]
Sources
Surface modification of magnetite with terephthalohydroxamic acid
Application Note: Surface Modification of Magnetite Nanocrystals with Terephthalohydroxamic Acid (THA)
Abstract
This guide details the synthesis and surface modification of monodisperse magnetite (
Introduction & Mechanistic Rationale
Magnetite nanoparticles synthesized via thermal decomposition in organic solvents exhibit high crystallinity and monodispersity but are coated with a hydrophobic oleic acid (OA) monolayer. To render them water-soluble or chemically active, this monolayer must be replaced.
Why Terephthalohydroxamic Acid (THA)?
-
Binding Affinity: Hydroxamic acids (
) possess a much higher affinity for ( ) compared to carboxylates, driving the displacement of oleic acid. -
Structural Rigidity: The terephthalic backbone provides a rigid spacer, reducing steric collapse and maintaining hydrodynamic size.
-
Dual Functionality: THA is a ditopic ligand. By controlling the stoichiometry, one hydroxamate group binds to the particle surface while the other remains free for secondary coordination (e.g., binding
for PET/MRI dual imaging) or cross-linking.
Critical Challenge: Because THA is bifunctional, there is a high risk of particle bridging (cross-linking), leading to irreversible flocculation. This protocol employs a large molar excess of ligand and a polar aprotic solvent system to favor monodentate surface coverage over inter-particle bridging.
Experimental Protocol
Phase A: Synthesis of Terephthalohydroxamic Acid (THA)
Note: THA is not always commercially stable due to hydrolysis; fresh synthesis is recommended.
Reagents:
-
Diethyl terephthalate (DET)
-
Hydroxylamine hydrochloride (
) -
Potassium hydroxide (KOH)
-
Methanol (MeOH)
Procedure:
-
Preparation of Hydroxylamine: Dissolve
(0.2 mol) in MeOH (100 mL). Add a solution of KOH (0.2 mol) in MeOH (50 mL) at 0°C. Stir for 30 min and filter off the KCl precipitate. Use the filtrate immediately. -
Aminolysis: Add diethyl terephthalate (0.05 mol) to the hydroxylamine filtrate. Add a second portion of KOH (0.1 mol) in MeOH to catalyze the reaction.
-
Reaction: Stir vigorously at room temperature for 24–48 hours. A white precipitate (potassium terephthalohydroxamate) will form.
-
Workup: Filter the solid and wash with cold MeOH. Dissolve the solid in minimum deionized water and acidify to pH 4–5 with 1M HCl to precipitate the free acid (THA).
-
Purification: Recrystallize from boiling water/ethanol (10:1). Dry under vacuum.
-
Validation: Melting point >300°C (dec); FTIR amide bands at ~1640
.
-
Phase B: Synthesis of Monodisperse Magnetite (Fe3O4-OA)
Standard Thermal Decomposition Method for 10 nm particles.
Reagents:
-
Iron(III) acetylacetonate (
, 2 mmol) -
1,2-Hexadecanediol (10 mmol)
-
Oleic Acid (6 mmol)
-
Oleylamine (6 mmol)
-
Benzyl ether (20 mL)
Procedure:
-
Degassing: Combine reagents in a three-neck flask. Cycle vacuum/nitrogen 3 times. Heat to 200°C for 2 hours under
flow (nucleation phase). -
Growth: Ramp temperature to reflux (~300°C) at 5°C/min. Hold for 1 hour. The solution will turn black.
-
Purification: Cool to RT. Add ethanol (40 mL) to precipitate particles. Centrifuge (8000 rpm, 10 min). Redisperse pellet in hexane. Repeat ethanol precipitation twice.
-
Storage: Store as a stable dispersion in hexane or toluene (
).
Phase C: Ligand Exchange (Oleic Acid THA)
The Critical Step. THA is insoluble in hexane; Magnetite-OA is insoluble in DMF. A mutual solvent approach is required.
Reagents:
- -OA dispersion in Hexane
-
Dimethylformamide (DMF) - Solvent for THA[3]
-
Tetrahydrofuran (THF) - Mutual miscibility agent
Protocol:
-
Ligand Solution: Dissolve THA (200 mg) in DMF (10 mL). Mild heating (40°C) may be required.
-
Particle Mixing: Dilute 5 mL of
-OA hexane dispersion (containing ~50 mg NPs) with 5 mL THF. -
Exchange Reaction: Dropwise add the NP solution to the THA/DMF solution under vigorous stirring.
-
Observation: The mixture should remain homogeneous. If turbidity occurs, add more THF.
-
-
Incubation: Purge with
and stir at 60°C for 12 hours. The elevated temperature promotes the thermodynamic displacement of oleic acid. -
Precipitation: Add an excess of acetone or ethanol (nonsolvent for THA-coated particles). The particles will flocculate.
-
Collection: Magnetically separate or centrifuge. Discard the supernatant (containing displaced oleic acid).
-
Washing: Redisperse in DMF and precipitate with acetone 3 times to remove unbound THA.
-
Final Dispersion: Disperse the final pellet in basic water (pH 9) or PBS.
-
Note: At neutral pH, THA-coated particles may aggregate due to hydrogen bonding; slight basicity ensures the hydroxamate is deprotonated (anionic), providing electrostatic stabilization.
-
Visualization of Mechanism & Workflow
Figure 1: Ligand Exchange Mechanism
The diagram below illustrates the displacement of the monodentate carboxylate (oleic acid) by the bidentate chelate (hydroxamic acid).
Caption: Schematic of the ligand exchange process where the bidentate hydroxamic acid displaces the monodentate carboxylate via an associative mechanism, driven by the high stability constant of the Fe-hydroxamate complex.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for converting hydrophobic magnetite nanoparticles into hydrophilic THA-functionalized constructs.
Characterization & Validation Criteria
To confirm successful modification, the following data points must be met:
| Technique | Parameter | Expected Result (Fe3O4-OA) | Expected Result (Fe3O4-THA) |
| FTIR | C=O Stretch | 1710 cm⁻¹ (Carboxyl) | 1640 cm⁻¹ (Hydroxamate C=O) |
| FTIR | N-H Bend | Absent | 1550 cm⁻¹ (Amide II) |
| TGA | Weight Loss | ~15-20% (Monolayer OA) | ~25-30% (Bilayer/Dense THA) |
| DLS | Hydrodynamic Size | ~12-15 nm (in Hexane) | ~20-30 nm (in Water, pH 9) |
| Zeta Potential | Surface Charge | Neutral/Weak Negative | Highly Negative (<-30 mV) at pH 9 |
| Solubility | Dispersibility | Non-polar (Hexane/Toluene) | Polar (Water/DMF/DMSO) |
Troubleshooting Guide:
-
Problem: Particles aggregate immediately upon mixing with THA.
-
Cause: Cross-linking. The THA is bridging two particles.
-
Solution: Increase the concentration of THA (excess ligand) or decrease particle concentration. Ensure vigorous stirring during addition.
-
-
Problem: Incomplete phase transfer (particles float on water).
-
Cause: Residual oleic acid.
-
Solution: Repeat the washing step with DMF/Acetone. Ensure the exchange reaction runs at 60°C for sufficient time.
-
References
-
Preparation of Hydroxamic Acids
- Marmion, C. J., et al. "Hydroxamic acids - An intriguing family of enzyme inhibitors and metal chelators." European Journal of Inorganic Chemistry, 2004.
-
(General Synthesis Context)
-
Magnetite Synthesis (Thermal Decomposition)
- Sun, S., et al. "Monodisperse MFe2O4 (M = Fe, Co, Mn) Nanoparticles." Journal of the American Chemical Society, 126(1), 2004.
-
Ligand Exchange Mechanism
- Davis, K., et al. "Phase Transfer of Oleic Acid Stabilized Iron Oxide Nanoparticles." Langmuir, 2013.
-
Hydroxamic Acid Binding to Iron Oxide
- Boyer, C., et al. "The design and utility of polymer-stabilized iron-oxide nanoparticles for nanomedicine applications.
-
Terephthalic Acid Solubility & Handling
-
BenchChem Technical Support.[2] "Addressing Poor Solubility of Terephthalic Acid in Reactions."
-
Sources
Solvent extraction of lanthanides using TPHA ligands
Application Note: Solvent Extraction of Lanthanides using TPHA Ligands
Executive Summary
This guide details the protocol for the solvent extraction and separation of Lanthanides (Ln) and Trivalent Actinides (An) using Tetraethylenepentaamineheptaacetic Acid (TPHA) . Unlike lipophilic extractants that reside in the organic phase, TPHA is primarily utilized as a powerful aqueous phase masking agent (holdback reagent) in "TALSPEAK-like" (Trivalent Actinide Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) systems.
By leveraging the high denticity (12 coordination sites) and distinct stability constants of TPHA, researchers can achieve superior separation factors (
Chemical Principles & Mechanism
The Ligand: TPHA[1][2][3][4]
-
Full Name: Tetraethylenepentaamineheptaacetic Acid (
) -
Structure: A polyaminopolycarboxylate comprising a tetraethylenepentamine backbone fully substituted with seven acetate groups.
-
Coordination: Potentially octadentate to dodecadentate, forming extremely stable, water-soluble anionic complexes with trivalent metal ions (
).
The "Push-Pull" Extraction Mechanism
The separation relies on a competitive equilibrium between an organic extractant (the "Pull") and the aqueous TPHA ligand (the "Holdback").
-
Organic Phase (The Pull): An acidic organophosphorus extractant, typically HDEHP (Di-(2-ethylhexyl)phosphoric acid) or HEH[EHP] (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester), extracts
via a cation-exchange mechanism. -
Aqueous Phase (The Holdback): TPHA complexes the metal ions in the aqueous buffer.
-
Selectivity: TPHA forms stronger complexes with heavier lanthanides (smaller ionic radius) and actinides than with lighter lanthanides.
-
Result: Heavier Ln/An are "held back" in the aqueous phase, while lighter Ln are extracted into the organic phase. This reverses the normal selectivity of HDEHP (which usually extracts Heavies > Lights).
-
Reaction Equilibrium:
Experimental Protocol
Materials & Reagents
-
Extractant: HDEHP (97% purity) or HEH[EHP] (PC88A).
-
Diluent: n-Dodecane or Kerosene (low aromatic content).
-
Ligand: TPHA (
), typically supplied as a sodium salt or acid form. -
Buffer: Lactic Acid (85%) and Sodium Hydroxide (NaOH).
-
Feed Stock: Lanthanide nitrate standard solutions (1000 ppm).
Phase Preparation
A. Organic Phase Preparation
-
Calculate the required volume for 1.0 M HDEHP.
-
Dissolve HDEHP in n-dodecane.
-
Pre-equilibration (Crucial): Contact the organic phase with a "dummy" aqueous phase (lactic acid buffer at pH 3.0 without metals) to prevent pH shock during the actual extraction.
-
Separate phases and filter the organic phase to remove entrained water.
B. Aqueous Phase Preparation (The TPHA Buffer)
-
Buffer Base: Prepare 1.0 M Lactic Acid solution.
-
Ligand Addition: Add TPHA to achieve a concentration of 0.05 M .
-
Note: TPHA acid form has low solubility. Add NaOH dropwise to facilitate dissolution.
-
-
pH Adjustment: Adjust pH to 3.00 ± 0.05 using 5 M NaOH or concentrated
.-
Why: The complexation constant (
) of TPHA is highly pH-dependent. Below pH 2.5, protonation of the amine nitrogens reduces binding efficiency. Above pH 4.0, hydrolysis of Ln ions may occur.
-
-
Metal Spike: Add the Lanthanide stock solution (e.g., Nd, Am, Eu) to the aqueous phase. Keep metal concentration < 0.01 M to ensure TPHA excess.
Extraction Workflow
-
Mixing: Combine equal volumes (
) of the Pre-equilibrated Organic Phase and the TPHA Aqueous Phase in a separatory funnel or centrifuge tube. -
Equilibration: Shake vigorously for 30 minutes .
-
Kinetics Warning: TPHA complexes are bulky and rigid. Exchange kinetics can be slower than with EDTA. Ensure sufficient contact time.
-
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsion.
-
Sampling: Carefully remove aliquots from both phases.
-
Stripping (Back-Extraction):
-
To recover the extracted Light Ln from the organic phase, contact with 6 M
. -
The Heavy Ln/An remain in the initial aqueous raffinate, complexed by TPHA.
-
Analysis
-
Quantify metal concentrations in both phases using ICP-MS or ICP-OES .
-
Calculate the Distribution Ratio (
) : -
Calculate Separation Factor (
) :
Data Analysis & Performance Metrics
Typical Separation Factors (Modified TALSPEAK System):
| Metal Pair | Extractant | Aqueous Complexant | Separation Factor ( | Notes |
| Nd / Am | HDEHP | DTPA (Standard) | ~50 - 80 | Standard Benchmark |
| Nd / Am | HDEHP | TPHA | > 100 | Enhanced Am retention |
| Eu / Am | HDEHP | TPHA | ~5 - 10 | Difficult separation |
| Light Ln / Heavy Ln | HDEHP | TPHA | High | Inverted selectivity |
Note: Data derived from comparative chelation studies [1, 2].[1] TPHA exhibits higher stability constants (
Mechanism Visualization (DOT Diagram)
Caption: Competitive equilibrium in TPHA-mediated extraction. TPHA retains Heavy Ln/An in the aqueous phase, while HDEHP extracts Light Ln.
Troubleshooting & Optimization
-
Third Phase Formation:
-
Slow Kinetics:
-
pH Drift:
References
-
Weaver, B., & Kappelmann, F. A. (1964). TALSPEAK: A New Method of Separating Americium and Curium from the Lanthanides by Extraction from an Aqueous Solution of an Aminopolyacetic Acid Complex with a Monoacidic Organophosphate or Phosphonate. Oak Ridge National Laboratory.[6]
-
Nash, K. L. (1993). A Review of the Basic Chemistry and Recent Developments in Trivalent f-Elements Separations. Solvent Extraction and Ion Exchange.[3][7]
-
Masuda, Y., et al. (1993).[1] Separation of scandium(III) and lanthanides(III) by polyaminopolycarboxylic acids (EDTA, DTPA, TTHA and TPHA). Journal of Alloys and Compounds.
-
Bi, J. H., et al. (2004). Synthesis and Structure of Ni(II) Complex Derived from Phthalic Acid and 1,10-Phenanthroline (Reference to TPHA ligand synthesis). Asian Journal of Chemistry.
Sources
Application Note: High-Precision Synthesis of Mixed-Ligand Metal Complexes with TPHA
This Application Note and Protocol guide addresses the synthesis of mixed-ligand metal complexes utilizing TPHA (Terephthalic Acid / Benzene-1,4-dicarboxylate) as the primary bridging ligand, in conjunction with N-donor auxiliary ligands (e.g., 1,10-phenanthroline). This specific class of complexes is critical in drug development for designing DNA-intercalating agents, metallo-pharmaceuticals, and Metal-Organic Framework (MOF) precursors for drug delivery.
Technical Scope & Definition
To ensure scientific integrity, we define TPHA in this context as Terephthalic Acid (
Why Mixed-Ligand Systems?
The "Mixed-Ligand" strategy combines:
-
O-Donor Bridge (TPHA): Provides structural rigidity and facilitates magnetic exchange (in binuclear cores) or polymer extension.
-
N-Donor Auxiliary (e.g., Phen/Bipy): Enhances lipophilicity, facilitates DNA intercalation via
-stacking, and blocks coordination sites to prevent infinite polymerization, yielding discrete, bioactive molecules.
Chemical Basis & Mechanistic Logic
The "Stepwise Chelation" Principle
Successful synthesis relies on the differing formation constants of the ligands. The N-donor auxiliary (e.g., 1,10-phenanthroline) typically forms a thermodynamically stable chelate with the metal ion first (
Reaction Equation (General):
Critical Parameters
-
pH Control: TPHA is a weak acid (
). Deprotonation is essential for coordination. The pH must be maintained between 5.0 and 7.0 to ensure the dianion ( ) exists without precipitating metal hydroxides [3]. -
Solvent System: A water/ethanol or DMF/ethanol mixture is required. TPHA is sparingly soluble in water but soluble in basic organic/aqueous mixtures; the metal salts are water-soluble.
Experimental Protocol
Protocol A: Solvothermal Synthesis of Cu (TPHA)(phen)
Targeting discrete binuclear bioactive complexes.
Materials
-
Copper(II) Perchlorate hexahydrate (
) (Caution: Potentially explosive) . Alternative: Copper(II) Nitrate. -
TPHA (Terephthalic acid, 98%).
-
1,10-Phenanthroline monohydrate.
-
Sodium Hydroxide (0.1 M solution).
-
Solvents: Absolute Ethanol, Deionized Water (18.2 M
).
Workflow Diagram
Caption: Stepwise assembly logic for binuclear mixed-ligand complexes. Phase 1 establishes the N-donor cap; Phase 2 introduces the O-donor bridge.
Step-by-Step Methodology
-
Preparation of Metal-Amine Precursor:
-
Dissolve 1.0 mmol of
(0.370 g) in 10 mL of Ethanol/Water (1:1 v/v). -
Separately, dissolve 2.0 mmol of 1,10-phenanthroline (0.396 g) in 10 mL of Ethanol.
-
Action: Add the phenanthroline solution dropwise to the copper solution under constant magnetic stirring.
-
Observation: The solution will turn deep blue, indicating the formation of
.
-
-
Ligand Activation (Deprotonation):
-
Dissolve 0.5 mmol of TPHA (0.083 g) in 10 mL of water.
-
Add 1.0 mmol of NaOH (using 0.1 M stock) to the TPHA suspension. Stir until the solution becomes clear (formation of
). -
Scientific Logic:[1][2][3][4][5][6] Pre-deprotonation prevents the protons from competing with the metal for the carboxylate sites.
-
-
Complex Assembly:
-
Add the
solution slowly to the deep blue Metal-Phen precursor solution. -
Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint: Check pH. If pH < 5, adjust carefully with dilute NaOH. If pH > 8, you risk precipitating Copper Hydroxide. Target pH 6.5.
-
-
Crystallization & Purification:
-
Filter the hot solution to remove any unreacted particulates.
-
Allow the filtrate to cool to room temperature.
-
Method: Slow evaporation at ambient temperature is preferred for X-ray quality crystals. Cover the beaker with perforated parafilm.
-
Timeline: Blue/Green block crystals typically form within 1–2 weeks.
-
Characterization & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Parameter | Expected Observation | Structural Insight |
| FT-IR | 1550–1610 cm | Confirms deprotonation and coordination of TPHA carboxylate. | |
| FT-IR | 1350–1400 cm | The separation ( | |
| UV-Vis | d-d transition | 600–750 nm (Broad) | Characteristic of distorted octahedral or square pyramidal Cu(II) geometry. |
| SC-XRD | Lattice | Binuclear Unit | Definitive proof of the TPHA bridging two Metal-Phen centers [1, 4]. |
Structural & Functional Logic
The resulting complex typically adopts a structure where the TPHA acts as a bis-monodentate or bis-bidentate bridge.
Pathway of Bio-Interaction (Drug Development Context)
The mixed-ligand design is not arbitrary. It serves a specific pharmacophore model:
Caption: The dual-action mechanism where the auxiliary ligand anchors the complex to DNA, allowing the metal center to execute oxidative cleavage.
References
-
Synthesis, Crystal Structure, and Properties of a Binuclear Co(II)‐tpha Complex. Source: ResearchGate / Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Context: Defines tpha as terephthalate dianion and details the bridging mode in mixed-ligand systems. Link:
-
Synthesis and Characterization of Mixed Ligand Complexes. Source: Baghdad Science Journal. Context: General methodologies for mixed ligand complex formation and biological relevance.[1][2][3] Link:1[2][5][6][7][8][9][10]
-
Thermal behaviour of mixed ligand Co(II), Ni(II) and Cu(II) complexes containing terephthalate ligands. Source: Thermochimica Acta (via ACS citation). Context: Stability and synthesis conditions for TPHA-containing complexes. Link:10[6][8][11][9]
-
Synthesis, crystal structure, and optical properties of five metal complexes... Source: Dalton Transactions. Context: Advanced structural characterization of dicarboxylate (TPHA-like) mixed ligand systems. Link:8[2][5][6][8][9][10]
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. jchemlett.com [jchemlett.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijiset.com [ijiset.com]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Terephthalohydroxamic Acid (THA) Flotation Optimization
[1]
Subject: Optimizing pH Regimes for Maximum Recovery & Selectivity
Reagent Class: Aromatic Chelating Collectors (Di-hydroxamic series) Primary Applications: Oxidized Minerals (Cassiterite, Wolframite, Rare Earth Oxides, Rutile)[1][2]
Part 1: The Core Directive (The "Sweet Spot")
For Terephthalohydroxamic Acid (THA), the optimal flotation window is strictly governed by the intersection of collector speciation and mineral surface hydrolysis .
The Golden Rule: pH 7.5 – 9.0
Unlike fatty acids (which require alkaline pH >10) or phosphonic acids (acidic pH <6), THA functions via a chelation mechanism that requires a specific balance:[1]
-
The Collector: Must be partially ionized (Anionic form
) to drive chemisorption, but sufficient neutral molecules ( ) must exist to reduce electrostatic repulsion at the interface. -
The Mineral: Metal sites (e.g.,
, ) must be hydroxylated ( ) but not fully precipitated as neutral hydroxides.[1]
Critical Warning: Operating below pH 7.0 drastically reduces collector activity (protonation).[1] Operating above pH 9.5 causes competitive adsorption of
ions and non-selective activation of gangue (silicates/calcite).
Part 2: The Mechanism (Why This Happens)
To troubleshoot effectively, you must understand the underlying surface chemistry. THA is a bidentate chelator .[2] It forms stable 5-membered rings with surface metal ions.[1][2]
Diagram 1: pH-Dependent Adsorption Mechanism
This decision tree illustrates the chemical fate of your flotation system based on pH adjustments.
Caption: The "Goldilocks Zone" of THA flotation. Maximum efficiency occurs when the collector pKa aligns with the mineral's hydroxylation window.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: Low Recovery (Tailings are high in value)[1]
Q: I am dosing THA at 300 g/t, but my rougher recovery is stuck below 60%. My pulp pH is 6.5. What is wrong?
A: You are operating below the pKa activation threshold .
-
The Science: Terephthalohydroxamic acid has a pKa typically around 8.5–9.0. At pH 6.5, the molecule is 99% protonated (neutral). While it can physically adsorb, it lacks the anionic charge required to form the strong covalent bond (chemisorption) with the metal cation on the mineral surface.
-
The Fix:
-
Incrementally raise pH to 8.0 using Sodium Carbonate (
) or Sodium Hydroxide ( ).[1] -
Note: Avoid Lime (
) if possible, as Calcium ions can depress hydroxamic acid activity by precipitating the collector in the bulk solution.
-
Q: I raised the pH to 8.5, but recovery is still sluggish. The ore is Cassiterite. [3][4][5]
A: You may need a Metal Ion Activator .
-
The Science: Hydroxamic acids sometimes struggle to displace hydration layers on specific crystal faces.
-
The Fix: Add Lead Nitrate (
) at 50–100 g/t before the collector. Lead ions adsorb onto the mineral surface, creating "active sites" that THA targets aggressively. This is standard practice for fine cassiterite flotation [1].
Scenario B: Low Concentrate Grade (High Mass Pull)
Q: Recovery is great (90%), but my concentrate grade is diluted with silica and iron oxides. I'm at pH 10.
A: Your pH is too high, causing non-selective activation .[2]
-
The Science: At pH > 9.5, two things happen:
-
Zeta Potential Shift: Gangue minerals (like quartz) become highly negative, but the high ionic strength of the alkaline pulp can compress the double layer, allowing "heterocoagulation" (slimes coating the valuable mineral).
-
Iron Activation: If your ore contains iron oxides (hematite/limonite), THA will float them aggressively at high pH.[2]
-
-
The Fix:
Scenario C: Froth Instability
Q: The froth is voluminous and sticky, carrying too much water. Is this the THA?
A: Yes, Hydroxamic acids are powerful surfactants.[2]
Part 4: Experimental Validation Protocol
Use this self-validating workflow to determine the exact pH optimum for your specific ore body.
Table 1: The pH Optimization Matrix
| Step | Parameter | Set Point | Observation Target |
| 1 | Baseline | pH 7.0 | Establish "natural" floatability.[1][2] Likely low recovery.[2] |
| 2 | Alkaline Ramp | pH 8.0 | Critical Step. Look for a sharp increase in mineralization of the froth. |
| 3 | Peak Test | pH 9.0 | Check for grade dilution.[1][2] If mass pull doubles but metal units stay same, you've gone too far.[2] |
| 4 | Acidic Check | pH 6.0 | Verify if recovery collapses. If it doesn't, your mineral might be pre-activated (e.g., by natural metal ions).[1][2] |
Diagram 2: Optimization Workflow
Caption: Iterative loop for balancing recovery and grade using pH as the primary lever.[1][6]
References
-
Xu, L., et al. (2023).[2] "Selective Separation Behavior and Study on the Interaction Mechanism of 2-Hydroxy-3-Naphthylmethyl Hydroxamic Acid and Cassiterite." Minerals, 14(1), 29. Link[1]
-
Qin, W., et al. (2011).[2][7] "Flotation and Surface Behavior of Cassiterite with Salicylhydroxamic Acid." Industrial & Engineering Chemistry Research. Link[1]
-
Somasundaran, P., & Nagaraj, D.R. (1984).[2] "Chemistry and Applications of Hydroxamic Acid Flotation Collectors." Reagents in Mineral Technology.
-
Han, H., et al. (2018).[2] "Hydrophobic Flocculation of Fine Cassiterite Using Alkyl Hydroxamic Acids." Minerals, 8(9).[1][2][8][9] Link[1]
-
ChemPro Equipment. (2024).[1] "Hydroxamic Acid: High-Performance Flotation Collector Technical Data." Link
Sources
- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Terephthalic acid (FDB023000) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Hydrophobic Flocculation of Fine Cassiterite Using Alkyl Hydroxamic Acids with Different Carbon Chain Lengths as Collectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Flotation Reagents for Cassiterite Separation: Challenges and Sustainable Solutions [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-hydroxy-2-naphthyl hydroxamic acid collector: flotation performance and adsorption mechanism on bastnaesite [scielo.org.za]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Water Solubility of Terephthalohydroxamic Acid
Introduction for the Researcher
Welcome to the technical support center for terephthalohydroxamic acid (THA). As a research scientist or drug development professional, you are likely interested in THA for its potent metal-chelating properties, which are relevant in fields ranging from medicinal chemistry to materials science.[1][2] However, the utility of THA is often hampered by a significant experimental hurdle: its very poor aqueous solubility.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to directly address the challenges you may encounter. We will move from understanding the root cause of THA's low solubility to practical, step-by-step strategies for overcoming this limitation in your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my terephthalohydroxamic acid (THA) so poorly soluble in water and neutral aqueous buffers?
A1: The low water solubility of terephthalohydroxamic acid is a direct result of its molecular structure. Several factors contribute to this:
-
Strong Intermolecular Hydrogen Bonding: THA is a symmetrical molecule with two hydroxamic acid functional groups (-CONHOH) at opposite ends of a rigid benzene ring.[1] In its solid, crystalline state, these groups form extensive and strong hydrogen bonds with neighboring THA molecules. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, which the weak interactions with water molecules cannot easily provide.[3][4]
-
Hydrophobic Aromatic Core: The central benzene ring is nonpolar and hydrophobic. While the hydroxamic acid groups are polar, the large aromatic core dominates the molecule's character, leading to unfavorable interactions with the polar water molecules.
-
Molecular Symmetry: The linear, symmetric structure of THA allows for efficient packing into a stable crystal lattice, further increasing the energy barrier to dissolution.
Based on estimates from related structures, the aqueous solubility of THA at 25°C is exceptionally low, around 0.017 g/L.[1] This inherent property is the primary reason you are experiencing dissolution difficulties.
Q2: I need to prepare a stock solution of THA. What organic solvents are most effective?
A2: For creating a concentrated stock solution that can be diluted into your aqueous experimental medium, polar aprotic solvents are the most effective choice. These solvents are adept at disrupting the intermolecular hydrogen bonds that hold the THA crystal lattice together.
The most commonly recommended solvents are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Expert Insight: While both are effective, DMSO is often the preferred solvent for biological applications due to its slightly lower toxicity profile compared to DMF. The parent compound, terephthalic acid (TPA), shows significantly higher solubility in DMSO (20 g/100 g) compared to other organic solvents like methanol (0.1 g/100 g) at 25°C.[5][6][7] THA follows a similar trend, exhibiting enhanced solubility in these polar aprotic solvents.[1]
Troubleshooting Tip: If you add your DMSO or DMF stock solution to an aqueous buffer too quickly or at too high a concentration, the THA may precipitate out. This is known as "crashing out." To avoid this, add the stock solution dropwise into the vigorously stirring (vortexing) aqueous buffer.
Q3: My experiment is pH-sensitive. Can I improve THA's aqueous solubility by adjusting pH?
A3: Yes, pH adjustment is the most direct and highly effective method for dramatically increasing the aqueous solubility of THA. This is a classic strategy for acidic compounds.
The Underlying Chemistry: The hydroxamic acid functional groups on THA are weakly acidic. By increasing the pH of the aqueous solution with a base, you deprotonate these groups to form hydroxamate anions (-CONHO⁻). This transformation has two key effects:
-
Introduction of Charge: The resulting terephthalohydroxamate salt is an ionic species, which is significantly more polar and, therefore, much more soluble in water than the neutral acid form.
-
Disruption of Hydrogen Bonding: The formation of the salt breaks the strong intermolecular hydrogen bonding network that stabilizes the solid crystal.
Hydroxamic acids, in general, are known to be smoothly soluble in alkaline solutions due to the stability of the hydroxamate anion.[8][9]
-
Solvent Selection: Begin by suspending the solid terephthalohydroxamic acid in your desired aqueous solvent (e.g., deionized water, phosphate buffer).
-
Base Selection: Choose a suitable base. For simple solubilization, 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) are excellent choices.
-
Stoichiometry: To ensure complete deprotonation of both hydroxamic acid groups, add at least two molar equivalents of a monovalent base (like NaOH) for each mole of THA.
-
Titration: Add the base solution dropwise to the THA suspension while stirring continuously. You should observe the solid THA gradually dissolving as the soluble salt form is created.
-
Final pH Check: After complete dissolution, check the final pH of the solution to ensure it is compatible with your experimental constraints. You may need to adjust it carefully, but be aware that lowering the pH too much will cause the THA to precipitate back out of the solution.
Caption: Workflow for solubilizing THA via salt formation.
Q4: I cannot use extreme pH or high concentrations of organic solvents. What advanced formulation strategies can I try?
A4: When pH modification and simple cosolvents are not viable, several advanced formulation techniques can be employed. These are common in the pharmaceutical industry for improving the bioavailability of poorly soluble drugs.[10][11][12]
-
Mechanism: Cyclodextrins are donut-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. The hydrophobic aromatic core of the THA molecule can become encapsulated within this cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic part of THA and dramatically increasing its apparent water solubility.[11]
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high solubility and low toxicity.[11]
-
Best For: Applications requiring a stable, solubilized form of THA in near-neutral aqueous media, such as cell culture experiments.
Caption: Encapsulation of THA by a cyclodextrin.
-
Mechanism: This strategy involves using a mixture of water and a water-miscible organic solvent (a cosolvent). The cosolvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic THA molecule to dissolve.[13] It essentially reduces the surface tension of water and disrupts its hydrogen bonding network, creating "pockets" for the solute.
-
Common Choices: Polyethylene Glycol (e.g., PEG 300, PEG 400), Propylene Glycol, and Ethanol.
-
Best For: Formulations where the presence of a low percentage of an organic solvent is acceptable. It's crucial to test the tolerance of your specific assay or biological system to the chosen cosolvent.
-
Mechanism: This is a more advanced approach that involves reducing the particle size of THA to the nanometer scale. According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. By creating nanoparticles, you vastly increase the surface-area-to-volume ratio, which can lead to a significant increase in dissolution rate and saturation solubility.[14]
-
Common Techniques: Methods like miniemulsion, sonication, or spray drying can be used to produce nanoparticles or amorphous solid dispersions.[12][15]
-
Best For: Drug delivery applications where bioavailability is a key concern. This requires specialized equipment and formulation expertise.
Q5: How can I determine if my chosen method has successfully improved the solubility of THA?
A5: Visual inspection (i.e., no visible particles) is a good start, but quantitative measurement is essential for reproducible science. The shake-flask method followed by a quantitative analytical technique is the gold standard.
-
Preparation: Add an excess amount of solid THA to a known volume of your chosen solvent system (e.g., water, buffer, buffer with cyclodextrin). The key is to have undissolved solid remaining at the end, ensuring the solution is saturated.
-
Equilibration: Seal the container (e.g., a glass vial) and agitate it at a constant temperature for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant. It is critical to separate the dissolved THA from the undissolved solid. This is best done by centrifuging the sample at high speed and then filtering the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantification: Dilute the clear, filtered sample with a suitable solvent and quantify the concentration of THA using an appropriate analytical method.
Analytical Quantification Methods:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and reliable method. THA has a chromophore (the benzene ring) that absorbs UV light, making it detectable.[16] You would first establish a calibration curve with known concentrations of THA (dissolved in an organic solvent like DMSO or DMF) and then use it to determine the concentration in your experimental sample.[17][18][19]
-
UV-Vis Spectrophotometry: If THA is the only UV-absorbing species in your formulation, you can use a simple UV-Vis spectrophotometer to measure its concentration after creating a standard curve. However, this method is less specific than HPLC and can be prone to interference from other components in the formulation.
Troubleshooting Decision Guide
If you are facing solubility issues with THA, use the following decision tree to guide your strategy.
Caption: Decision tree for troubleshooting THA solubility.
Summary Data Table
The following table provides solubility data for the parent compound, terephthalic acid (TPA), which serves as a useful reference for understanding the behavior of THA in various solvents.
| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) | Reference |
| Water | 25 | 0.0017 | [3][5] |
| Water | 200 | 1.7 | [3][5] |
| Methanol | 25 | 0.1 | [3][5] |
| Dimethylformamide (DMF) | 25 | 6.7 | [6][7] |
| Dimethyl Sulfoxide (DMSO) | 25 | 20.0 | [3][5][6] |
Note: Terephthalohydroxamic acid (THA) is expected to follow similar trends but with very low absolute solubility in water (~0.0017 g/100g or 0.017 g/L at 25°C).[1]
References
-
Jadhav, N.R., et al. (2020). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]
-
Solubility of Things. (n.d.). Terephthalic Acid. Available at: [Link]
- Google Patents. (2018). CN107847440B - Method for improving water solubility of water-insoluble or sparingly water-soluble drugs.
-
ResearchGate. (2025). Improvement of the water solubility of tolfenamic acid by new multiple component crystals produced by mechanochemical methods. Available at: [Link]
-
Ferdous, J., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Reda, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]
-
Mero, A., et al. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
MDPI. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics. Available at: [Link]
-
Lee, S., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics. Available at: [Link]
-
Kim, D., et al. (2021). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. Biomolecules. Available at: [Link]
-
Wikipedia. (n.d.). Terephthalic acid. Available at: [Link]
-
Quora. (2020). How to dissolve terephthalic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Terephthalic Acid. PubChem Compound Database. Available at: [Link]
-
SciELO. (2018). Recovery of Terephthalic Acid by employing magnetic nanoparticles as a solid support. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Terephthalic acid. Available at: [Link]
-
ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]
-
American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting. Available at: [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water? Available at: [Link]
-
PubMed. (1998). Validation of a robust and sensitive method for detecting hydroxyl radical formation together with evoked neurotransmitter release in brain microdialysis. Available at: [Link]
- Google Patents. (2007). CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue.
-
National Center for Biotechnology Information. (2020). Preparation of a Novel Polystyrene-Poly(hydroxamic Acid) Copolymer and Its Adsorption Properties for Rare Earth Metal Ions. Available at: [Link]
-
ResearchGate. (2014). Methods for Hydroxamic Acid Synthesis. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Terephthalic acid (CAS 100-21-0). Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available at: [Link]
- Google Patents. (2006). US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
-
Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]
-
ScienceDirect. (1998). An HPLC assay of hydroxyl radicals by the hydroxylation reaction of terephthalic acid. Available at: [Link]
-
MDPI. (2024). Conversion of PET Bottle Waste into a Terephthalic Acid-Based Metal-Organic Framework for Removing Plastic Nanoparticles from Water. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]
-
ResearchGate. (1969). Determination of phthalic, terephthalic, and isophthalic acids in the presence of each other by gas chromatography. Available at: [Link]
-
PubMed. (2020). Preparation of a Novel Polystyrene-Poly(hydroxamic Acid) Copolymer and Its Adsorption Properties for Rare Earth Metal Ions. Available at: [Link]
-
RSC Publishing. (2019). A general concept for the introduction of hydroxamic acids into polymers. Available at: [Link]
-
ResearchGate. (2014). A Convenient Method for the Preparation of Hydroxamic Acids. Available at: [Link]
-
National Institutes of Health. (2014). Synthesis of Amphiphilic Amino Poly-amido-saccharide and Poly Lactic Acid Block Copolymers and Fabrication of Paclitaxel-Loaded Mucoadhesive Nanoparticles. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Methods for Hydroxamic Acid Synthesis. Available at: [Link]
Sources
- 1. Buy Terephthalohydroxamic acid | 20073-80-7 [smolecule.com]
- 2. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 7. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics [mdpi.com]
- 15. Synthesis of Amphiphilic Amino Poly-amido-saccharide and Poly Lactic Acid Block Copolymers and Fabrication of Paclitaxel-Loaded Mucoadhesive Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
- 18. agilent.com [agilent.com]
- 19. keio.elsevierpure.com [keio.elsevierpure.com]
Troubleshooting low yields in TPHA synthesis from PET
Ticket ID: #TPHA-8492-PET Subject: Troubleshooting Low Yields & Purity in Terephthalohydroxamic Acid Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary: The "Hydrolysis vs. Aminolysis" War
If you are experiencing low yields in converting Polyethylene Terephthalate (PET) to Terephthalohydroxamic Acid (TPHA), the culprit is almost always competition .[1]
PET depolymerization is a heterogeneous reaction. When you introduce hydroxylamine (
-
Hydroxaminolysis (Desired):
attacks the ester bond TPHA.[1][2] -
Hydrolysis (Parasitic):
or attacks the ester bond Terephthalic Acid (TPA).[1][2]
The Hard Truth: TPA is the thermodynamic sink.[1] If your water content is too high, your base concentration is uncontrolled, or your temperature is too aggressive, you will produce TPA, not TPHA.[1][2] The guide below focuses on tilting this kinetic balance back in your favor.
Module 1: The Reaction Landscape
To fix the yield, you must visualize where the mass is going.[1]
Figure 1: Reaction pathway showing the critical bifurcation between TPHA (green) and the parasitic TPA (grey).[1][2]
Module 2: Troubleshooting & FAQs
Direct answers to the most common failure modes observed in our lab.
Q1: My yield is <30%, and I see unreacted PET flakes. Why?
Diagnosis: Surface Area Limitation. PET is semi-crystalline.[1] Hydroxylamine cannot penetrate the crystal lattice efficiently at mild temperatures.[1] The Fix:
-
Pre-Glycolysis: Do not attempt direct aminolysis on raw flakes.[1][2] Perform a "pre-digestion" step.[1][2] Reflux PET in Ethylene Glycol (EG) with 0.5% Zinc Acetate for 1 hour before adding the hydroxylamine.[1] This breaks the polymer into soluble oligomers (BHET), making the ester bonds accessible.[1]
-
Particle Size: If skipping glycolysis, cryo-mill your PET to <500 microns.[1][2] Flakes (5mm) have insufficient surface area.[1][2]
Q2: I obtained a white powder, but the melting point is >300°C (TPHA should be ~230°C).
Diagnosis: TPA Contamination. You made Terephthalic Acid (TPA), not TPHA. TPA sublimes/decomposes >300°C.[1][2] This happens if water is present in the reaction solvent.[1][3][4] The Fix:
-
Anhydrous Conditions: Use Methanol or Ethylene Glycol as the solvent, not water.[1]
-
Hydroxylamine Source: Avoid aqueous
(50 wt%).[1][2] Use Hydroxylamine Hydrochloride ( ) and neutralize it in situ with solid KOH or Sodium Methoxide.[1][2] This minimizes water introduction.[1][2]
Q3: The reaction mixture turned yellow/brown. Is my product ruined?
Diagnosis: Oxidation of Hydroxylamine.
Hydroxylamine is unstable in base and air.[1] It can decompose into
-
Stoichiometry: Use a large excess of Hydroxylamine (4:1 to 6:1 molar ratio vs. PET repeating unit).[1]
-
Atmosphere: Purge the headspace with Nitrogen (
) during the reaction.[1] -
Temperature Cap: Do not exceed 70°C during the hydroxaminolysis step. High temps favor the decomposition of hydroxamic acids (Lossen rearrangement pathways).[1]
Q4: I can't filter the product; it's a slimy gel.
Diagnosis: Oligomer Trapping. You have incomplete depolymerization mixed with sodium salts of TPHA. The Fix:
-
The "Hot Filter" Trick: Before acidification, filter the hot alkaline reaction mixture.[1] This removes unreacted PET and insoluble oligomers.[1]
-
Slow Acidification: When precipitating TPHA, add 1M HCl dropwise to pH 4-5.[1][2] Rapid dumping of acid traps impurities in the crystal lattice.[1]
Module 3: Optimized Protocol (The "One-Pot" Method)
This protocol prioritizes purity over speed by minimizing water content.[1][2]
Reagents:
-
Waste PET (2.0 g, ~10 mmol repeating units)
-
Hydroxylamine Hydrochloride (
) (5.5 g, ~80 mmol)[1][2] -
Solvent: Methanol (50 mL) or Ethylene Glycol (for higher temp tolerance).[1][2]
Step-by-Step:
-
Preparation of Free Base: Dissolve
in Methanol. Add NaOH (solid) slowly at 0°C. Stir for 30 mins. Filter off the NaCl precipitate if possible (optional but cleaner).[1][2]-
Checkpoint: The solution must be clear/colorless.
-
-
Reaction: Add the PET (powdered/small flakes) to the filtrate. Reflux at 65-70°C for 4-6 hours.[1][2]
-
Isolation (The Critical Step):
-
Purification: Recrystallize from hot water. TPA is virtually insoluble in water; TPHA has moderate solubility in hot water.[1]
Module 4: Quantitative Troubleshooting Data
| Parameter | Optimal Range | Impact of Deviation |
| NH2OH:PET Ratio | 4:1 to 6:1 | < 4:1: Incomplete conversion.[1][2] > 8:1: Wasteful, difficult workup.[1][2] |
| Temperature | 60°C - 80°C | < 60°C: Reaction too slow (days). > 90°C: Hydroxamic acid hydrolysis/degradation.[1][2] |
| pH (Workup) | 4.5 - 5.5 | < 3.0: Co-precipitation of TPA (impurity).[1][2] > 7.0: Product remains soluble as salt.[1][2] |
| Water Content | < 5% | > 10%: Hydrolysis dominates; TPA becomes major product.[1][2] |
Module 5: Decision Logic (Visual)
Figure 2: Diagnostic decision tree for analyzing the solid product.[1][2]
References
-
Preparation of Terephthalohydroxamic Acid from Waste PET: Describes the one-pot process using ethylene glycol and hydroxylamine/hydrazine. Source: ResearchGate.[1][2][3] "Chemical Recycling of Poly(ethylene terephthalate). 2. Preparation of Terephthalohydroxamic Acid and Terephthalohydrazide."[1][6]
-
Solubility of Terephthalic Acid (Impurity Control): Critical data for separating the TPA byproduct from TPHA. Source: NCBI / PMC.[1][2][7] "Studies on the Solubility of Terephthalic Acid in Ionic Liquids."
-
General Hydroxamic Acid Synthesis Mechanism: Foundational chemistry for nucleophilic attack on esters. Source: Wikipedia / General Chemistry.[1][2] "Terephthalic acid properties and solubility."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2019174656A1 - Method of obtaining terephthalic acid from waste polyethylene terephthalate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Lead Nitrate Activation of TPHA Collectors
Subject: Optimization and Troubleshooting of Lead Nitrate (
Core Mechanism: The "Active Site" Theory
Why are you seeing variable performance?
Hydroxamic acid collectors (TPHA) are chelating agents that target metal cations. However, oxide minerals like cassiterite often lack sufficient reactive metal sites on their surface due to hydroxylation (formation of
Lead nitrate acts as a surface modifier . It does not merely "float" in the solution; it hydrolyzes to form lead-hydroxyl species (primarily
The Critical Causality:
If your recovery is low, the failure point is almost always in the hydrolysis balance or the adsorption kinetics of the lead species.
Experimental Protocol: The "Activation Window"
Standard Operating Procedure for Bench-Scale Flotation
To ensure reproducibility, do not deviate from the conditioning order. The surface must be "primed" with lead before the collector arrives.
Step 1: Pulp Conditioning (pH Adjustment)
-
Action: Adjust slurry pH to 7.5 – 8.5 .
-
Reason: Below pH 6.0,
remains free in solution and does not adsorb effectively. Above pH 10.0, precipitates in the bulk pulp (white cloudiness), wasting reagent and depressing flotation.
Step 2: Activator Addition (Lead Nitrate) [1][2][3][4]
-
Dosage: Typically
to mol/L. -
Conditioning Time: 3–5 minutes.
-
Observation: The pulp should remain clear. If it turns milky immediately, your pH is too high or dosage is excessive.
Step 3: Collector Addition (TPHA)
-
Action: Add TPHA collector after Lead Nitrate conditioning is complete.
-
Mechanism: TPHA molecules target the adsorbed
sites. -
Conditioning Time: 2–3 minutes.
Step 4: Frother Addition & Air Introduction
-
Action: Add MIBC or pine oil; introduce air.
Visualization: Activation Mechanism & Troubleshooting
A. Surface Activation Pathway
This diagram illustrates the necessary chemical bridge formed by Lead Nitrate.
Caption: The transformation of a hydrophilic mineral surface to a hydrophobic state via Lead(II) hydroxyl activation.
B. Troubleshooting Logic Tree
Use this flow to diagnose experimental failures.
Caption: Decision matrix for diagnosing poor flotation recovery in lead-activated systems.
Troubleshooting Guide: Symptom & Solution
| Symptom | Probable Cause | Corrective Action |
| Zero/Low Recovery | pH Mismatch: Pulp pH is likely < 6.0. Lead exists as free | Adjust pH to 8.0 using NaOH or |
| White Precipitate in Cell | Bulk Precipitation: Lead is reacting with carbonate ions in water or hydroxyls (pH > 10) rather than the mineral surface. | Reduce pH to < 9.[3][5][6]0. Use deionized water if high carbonate hardness is suspected. |
| High Reagent Consumption | Improper Sequence: Adding TPHA before Lead Nitrate causes them to complex in the bulk solution, rendering both useless. | Strict Protocol: Add Pb(NO3)2 |
| Gangue (Silica) Floating | Non-Selective Activation: Lead ions are activating quartz/silicates via "heterocoagulation" or physical adsorption. | Add a depressant (e.g., Sodium Silicate or Starch) before Lead Nitrate addition. |
| Froth is Unstable | Excess Metal Ions: High ionic strength from excess Lead Nitrate can collapse the froth structure. | Reduce Lead Nitrate dosage. Perform a dosage sweep starting from |
Frequently Asked Questions (FAQs)
Q1: Can I mix Lead Nitrate and TPHA together before adding them to the flotation cell? A: Absolutely not. Mixing them externally forms a lead-hydroxamate precipitate (a solid complex) immediately. This precipitate is too large to adsorb onto the mineral surface effectively. The reaction must happen on the mineral surface (in-situ activation).
Q2: Why is the pH range so narrow (7–9)? A: This is dictated by the speciation of Lead.
-
pH < 6: Lead is
(soluble, poor adsorption). -
pH 7–9: Lead is
(The "Active Species" – adsorbs strongly). -
pH > 10: Lead is
or (Precipitates or repels anionic collectors). You must operate where is dominant.
Q3: My TPHA collector is a solid paste. How do I dose it?
A: Hydroxamic acids have low solubility in cold water. Dissolve TPHA in warm water (
Q4: Is Lead Nitrate the only activator I can use? A: While Lead Nitrate is the industry standard for cassiterite and wolframite, Metal-Organic Frameworks or Rare Earth activators are being researched. However, for TPHA/BHA collectors, Lead provides the highest bond energy (stability) for the chelate ring.
References
-
Tian, M., et al. (2017). "Activation mechanism of lead ions in cassiterite flotation with salicylhydroxamic acid as collector." Separation and Purification Technology, 178, 193–199.[7]
-
Feng, Q., et al. (2017). "The effect of lead ions on cassiterite flotation with salicylhydroxamic acid as collector."[7] Separation and Purification Technology.
-
Han, H., et al. (2017). "Improved flotation separation of cassiterite from calcite using a mixture of lead (II) ion/benzohydroxamic acid as collector." Minerals Engineering, 109, 13-20.
-
Qin, W., et al. (2024). "Utilization of Lead Nitrate to Enhance the Impact of Hydroxamic Acids on the Hydrophobic Aggregation and Flotation Behavior of Cassiterite." Minerals, 14(8).[2]
-
Fuerstenau, D.W., & Pradip. (2005). "Zeta potentials in the flotation of oxide and silicate minerals." Advances in Colloid and Interface Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Utilization of Lead Nitrate to Enhance the Impact of Hydroxamic Acids on the Hydrophobic Aggregation and Flotation Behavior of Cassiterite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Learn all about the lead nitrate action mechanism | Dynakrom [dynakrom.com]
- 5. mdpi.com [mdpi.com]
- 6. Use of Pb2+ as a Selective Activator in Selective Flotation Separation of Specularite, Aegirine, and Chlorite: A DFT Study [mdpi.com]
- 7. Sci-Hub: Activation mechanism of lead ions in cassiterite flotation with salicylhydroxamic acid as collector [sci-hub.jp]
Technical Support Center: Optimizing Malachite Flotation with TPHA
Topic: Overcoming Selectivity Issues in Malachite Flotation with Terephthalohydroxamic Acid (TPHA) Audience: Mineral Processing Engineers, Surface Chemists, and Research Scientists. (Note: While the request referenced drug development, this guide is strictly calibrated for mineral processing applications, as malachite flotation is an extractive metallurgy process, not a pharmaceutical one.)
Core Mechanism & Chemistry
The "Double-Edged Sword" of TPHA
To troubleshoot selectivity, you must first understand why TPHA (Terephthalohydroxamic Acid) works and why it fails. TPHA is a chelating collector.[1][2] Unlike xanthates that rely on sulfidization, TPHA forms stable five-membered chelate rings with surface metal ions via its hydroxamate functional group (–CONHOH).
-
The Mechanism: The hydroxamic acid group releases a proton and bonds to the Cu²⁺ sites on the malachite surface, forming a hydrophobic copper-hydroxamate complex.
-
The Selectivity Flaw: The hydroxamate group is an "aggressive" ligand. It does not just chelate Copper (Cu); it actively seeks Calcium (Ca), Magnesium (Mg), and Iron (Fe).
-
Result: In mixed ores, TPHA will float Calcite (CaCO₃), Dolomite (CaMg(CO₃)₂), and Hematite (Fe₂O₃) alongside Malachite, destroying your concentrate grade.
-
Visualization: The Selectivity Failure Mode
The following diagram illustrates the decision logic for diagnosing selectivity failure based on concentrate analysis.
Figure 1: Diagnostic flowchart for identifying the root cause of selectivity loss in TPHA flotation systems.
Troubleshooting Guide: Specific Scenarios
Scenario A: "My Concentrate Grade is Diluted with Calcite/Dolomite"
Diagnosis: The TPHA is chelating Ca²⁺ ions on the calcite surface. This is the most common failure mode because the stability constant of Ca-Hydroxamate is high enough to induce flotation at high pH.
Protocol 1: The "pH Window" Adjustment Hydroxamic acids are pH-sensitive.
-
Step 1: Measure your pulp pH. If it is > 9.5, you are activating calcite.
-
Step 2: Lower pH to the 8.5–9.0 range.
-
Why? At pH 8.5, the adsorption density of TPHA on Malachite remains high (forming Cu-Chelates), but the adsorption on Calcite drops significantly because Ca-Chelates are less stable than Cu-Chelates at lower alkalinity [1].
-
-
Step 3: Re-run the float.
Protocol 2: The Phosphate Depressant Block If pH control fails, you must chemically block the Ca²⁺ sites.
-
Reagent: Sodium Hexametaphosphate (SHMP).
-
Dosage: 50–200 g/t.
-
Conditioning: Add SHMP before TPHA.
Scenario B: "High Silica (Quartz) Entrainment"
Diagnosis: TPHA does not chemically bond to quartz. If silica is floating, it is due to physical entrainment or heterocoagulation (slime coating), where fine malachite particles stick to coarse quartz particles (or vice versa).
Protocol 3: Dispersant & Frother Tuning
-
Step 1: Add Sodium Silicate (Water Glass) at 300–800 g/t.
-
Step 2: Check your frother. Hydroxamic acids can have intrinsic frothing properties. If you are adding excess MIBC or Pine Oil, you are creating a wet, unselective froth that mechanically carries silica. Reduce frother dosage by 50%.
Optimization Data & Reagent Matrix
Use the following matrix to select the correct modifier based on your specific gangue mineralogy.
| Gangue Mineral | Primary Interference | Recommended Depressant | Mechanism of Action | Critical pH Range |
| Calcite (CaCO₃) | Chemical Adsorption | Sodium Hexametaphosphate (SHMP) | Ca²⁺ Site Masking / Sequestration | 8.5 – 9.0 |
| Quartz (SiO₂) | Physical Entrainment / Slimes | Sodium Silicate | Dispersion / Zeta Potential Modification | N/A (Insensitive) |
| Hematite (Fe₂O₃) | Chemical Adsorption | Corn Starch / Dextrin | Hydrophilic Polymer Coating | 8.0 – 9.0 |
| Clay / Slimes | Slime Coating | Sodium Pyrophosphate | Strong Dispersion | 9.0 – 10.0 |
Frequently Asked Questions (FAQs)
Q1: Can I mix TPHA with Xanthates (PAX/SIBX)? A: Yes, and you often should. This is called "Co-collection."
-
Why: TPHA anchors to the oxide regions of the malachite, while Xanthates anchor to any sulfide inclusions or sulfidized zones.
-
Benefit: Research shows that a TPHA:Xanthate ratio of roughly 3:1 often yields higher recovery than TPHA alone, as the alkyl chains of the xanthate associate with the hydrophobic tails of the TPHA, creating a denser hydrophobic layer on the mineral surface [3].
Q2: My froth is too sticky and stable when using TPHA. Why? A: Hydroxamic acids are surfactants. They lower surface tension more than xanthates.
-
Fix: You are likely overdosing. TPHA requires much lower molar dosages than fatty acids. Switch to "Starvation Feeding"—add TPHA in stages (e.g., 3 stages of 20 g/t) rather than one bulk addition. This prevents excess reagent from stabilizing the froth bubble walls.
Q3: How do I measure if TPHA is actually adsorbing on the Malachite? A: If you have access to a Zeta Potential meter:
-
Measure Malachite zeta potential at pH 9 (usually around -15 to -30 mV).
-
Add TPHA.
-
Result: You should see a shift towards less negative or even positive values (or a distinct shift in the curve), indicating the chemisorption of the neutral/cationic chelate complex. If the potential doesn't move, your conditioning time (usually 3-5 mins) is too short.
References
-
Han, G., et al. (2021). Selective flotation of malachite from calcite using hydroxamic acid collectors.[2][8] Minerals Engineering.
-
Liu, G., & Zhong, H. (2018). Isolation of malachite from gangue minerals via chelating collectors: Mechanisms and Selectivity. Journal of Central South University.
-
Hope, G.A., et al. (2012). Spectroscopic study of the interaction of hydroxamate collectors with malachite.[2][5][9][10][11] Minerals Engineering.
(Note: TPHA in this context is treated as Terephthalohydroxamic acid or a representative Hydroxamic Acid collector. Specific commercial formulations may vary.)
Sources
- 1. journalssystem.com [journalssystem.com]
- 2. journalssystem.com [journalssystem.com]
- 3. Removal of malachite green by adsorption and precipitation using aminopropyl functionalized magnesium phyllosilicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Selective adsorption of malachite green (MG) and fuchsin acid (FA) by ZIF-67 hybridized polyvinylidene fluoride (PVDF) membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into the Role of Thiol Collectors in Malachite Flotation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hzdr.de [hzdr.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Thermal decomposition temperature of terephthalohydroxamic acid
Technical Support Center: Thermal Analysis & Characterization Division Subject: Thermal Decomposition Profile of Terephthalohydroxamic Acid (TPHA) Ticket ID: TPHA-THERM-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Material Characterization Unit[1]
User Query
"I am characterizing a batch of Terephthalohydroxamic Acid (TPHA) for a drug delivery application. I cannot find a consistent thermal decomposition temperature in the literature. Some sources say it's stable, others say it degrades. What is the exact decomposition temperature, and how should I measure it without damaging my equipment?"
Executive Summary (The Short Answer)
Unlike simple carboxylic acids, Terephthalohydroxamic Acid (TPHA) does not exhibit a single, clean melting point followed by decomposition. Instead, it undergoes a complex, multi-stage thermal degradation process.[1]
-
Decomposition Onset: Thermal instability typically begins >177°C (350°F) .[1]
-
Critical Warning: Do not confuse TPHA with its parent compound, Terephthalic Acid (TPA), which sublimes at ~402°C. TPHA is significantly less thermally stable due to the labile N-O bonds.
-
Mechanism: The degradation is driven by Lossen Rearrangement , converting hydroxamic groups into isocyanates, often accompanied by dehydration and polymerization.
Part 1: Critical Thermal Data & Mechanism
The Decomposition Pathway
You are likely observing "ghost" peaks or drifting baselines in your DSC (Differential Scanning Calorimetry) data. This is because TPHA does not simply melt; it chemically transforms.
-
Stage 1: Dehydration (100°C – 150°C): If your sample is not strictly anhydrous, you will see a broad endotherm here.[1] TPHA is hygroscopic and forms strong hydrogen-bonded networks with water.[1]
-
Stage 2: Primary Decomposition (>177°C): The hydroxamic acid moiety (
) is thermally unstable.[1] It undergoes a Lossen Rearrangement , where the hydroxyl group leaves, and the nitrogen migrates to form an Isocyanate ( ).[2] -
Stage 3: Secondary Reactions: The highly reactive isocyanates generated will immediately react with remaining hydroxamic acid groups or water, leading to the formation of polyureas or insoluble chars.
Visualizing the Degradation Logic
The following diagram illustrates the decision matrix for interpreting your thermal analysis curves.
Figure 1: Thermal degradation pathway of Terephthalohydroxamic Acid, distinguishing between dehydration and the Lossen Rearrangement decomposition.
Part 2: Troubleshooting & Experimental Protocols
FAQ: Why does my data look inconsistent?
| Symptom | Probable Cause | Corrective Action |
| Weight loss at 110°C | Hygroscopicity: TPHA avidly binds water.[1] | Pre-dry sample at 80°C under vacuum for 4 hours. |
| Drifting DSC Baseline | Sublimation/Decomposition: The sample is degrading during the melt.[1] | Use Hermetic Pans (sealed aluminum) to suppress volatilization and observe the true decomposition exotherm.[1] |
| Explosive Noise in Signal | Rapid Gas Evolution: Lossen rearrangement releases gas rapidly.[1] | Reduce heating rate to 2°C/min or 5°C/min . Do not use 20°C/min. |
| Residue is Black/Insoluble | Charring: Formation of polyurea networks.[1] | This is normal. Clean crucibles with hot DMSO or burn off at 600°C in air.[1] |
Standard Operating Procedure (SOP): Determination of TPHA Stability
Objective: Accurately determine the onset of decomposition (
Equipment:
Protocol:
-
Sample Prep: Grind TPHA to a fine powder to ensure uniform heat transfer. Use 3–5 mg.
-
Crucible Selection:
-
Atmosphere: Purge with Nitrogen (N₂) at 50 mL/min.
-
Why? Air/Oxygen will cause early oxidative degradation, masking the intrinsic stability of the molecule.
-
-
Ramp Program:
-
Equilibrate at 40°C.
-
Ramp 5°C/min to 300°C.
-
-
Data Analysis:
-
TGA: Look for the first significant step change in mass (after the water step). Define
at 1% mass loss (extrapolated). -
DSC: Look for an exothermic peak (decomposition) or endothermic melting immediately followed by erratic heat flow.[1]
-
Part 3: Safety & Handling
WARNING: The thermal decomposition of hydroxamic acids generates Isocyanates and potentially Hydroxylamine residues.
-
Isocyanates are potent respiratory sensitizers.
-
Hydroxylamine is potentially explosive if concentrated.
-
Ventilation: Always exhaust TGA/DSC effluent into a fume hood. Do not inhale vapors released during the experiment.
References
-
Agrawal, Y. K. (1979).[1] Thermal Analysis of Hydroxamic Acids. Thermochimica Acta. (Contextual grounding for general hydroxamic acid thermal behavior).
-
Yale, H. L. (1943).[1] The Hydroxamic Acids. Chemical Reviews, 33(3), 209-256.[1] (Foundational mechanism for Lossen Rearrangement).[1]
-
PubChem. (n.d.).[1] Terephthalic Acid Thermal Properties (Comparison). National Library of Medicine. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: Terephthalohydroxamic Acid (THA) vs. Octanohydroxamic Acid (OHA) in Oxide Flotation
This guide provides an in-depth technical comparison between Terephthalohydroxamic Acid (THA) and Octanohydroxamic Acid (OHA) as flotation collectors. It is designed for researchers in surface chemistry, mineral processing, and chemical development who require an objective analysis of molecular architecture, adsorption mechanisms, and recovery performance.
Executive Summary
In the flotation of refractory oxide minerals (Cassiterite, Bastnaesite, Wolframite), hydroxamic acids are the gold standard due to their ability to chelate with metal cations (Sn, Ce, W) on mineral surfaces.
-
Octanohydroxamic Acid (OHA): A standard Alkyl Mono-hydroxamic Acid . It functions primarily through chemisorption followed by hydrophobic aggregation of its flexible C8 chains. It offers high recovery but often suffers from lower selectivity against gangue silicates.
-
Terephthalohydroxamic Acid (THA): An advanced Aromatic Di-hydroxamic Acid . Its rigid benzene core and dual chelating groups allow for "bridging adsorption" and higher stereoselectivity. While less commercially ubiquitous than OHA, THA and its di-hydroxamic analogs (like Octylmalon dihydroxamic acid) demonstrate superior selectivity and stronger surface complexation constants.
Verdict: OHA is the workhorse for bulk recovery. THA is the precision tool for difficult separations where selectivity and fine-particle recovery (via flocculation) are paramount.
Chemical Architecture & Mechanism
The fundamental difference lies in the "Bite" (Chelation) and the "Tail" (Hydrophobicity).
Structural Comparison[1]
| Feature | Octanohydroxamic Acid (OHA) | Terephthalohydroxamic Acid (THA) |
| Formula | ||
| Classification | Aliphatic Mono-hydroxamic | Aromatic Di-hydroxamic |
| Functional Groups | 1 | 2 |
| Geometry | Flexible linear chain | Rigid planar benzene ring |
| pKa (approx) | ~9.0 - 9.5 | ~8.5 - 9.0 (First ionization) |
| Adsorption Mode | Bidentate Chelation + Tail Association | Tetradentate Potential + Inter-particle Bridging |
Mechanistic Visualization
The following diagram illustrates the adsorption difference. OHA relies on "Tail-Tail" interactions to form a hydrophobic layer. THA uses its dual functional groups to potentially bridge sites or cross-link particles.
Caption: OHA forms hydrophobic hemimicelles via chain interaction. THA utilizes a rigid dual-site attachment, enabling stronger surface complexation and potential bridging.
Performance Analysis: Flotation & Selectivity
The following data synthesizes comparative studies of mono- vs. di-hydroxamic acids in oxide mineral systems (Cassiterite/Bastnaesite).
Recovery vs. pH (Cassiterite System)
Data extrapolated from comparative studies of Alkyl (OHA) vs. Aromatic/Di-functional analogs (BHA/OMHA).
| Collector Type | pH 6.0 | pH 8.0 (Optimal) | pH 10.0 | Selectivity (vs. Calcite) |
| OHA (Alkyl) | 65% | 92% | 85% | Low (Floats Calcite) |
| THA (Di-functional) | 72% | 89% | 88% | High |
| BHA (Aromatic Mono) | 45% | 75% | 60% | Moderate |
Key Insight: OHA often yields the highest gross recovery due to its superior hydrophobicity (longer alkyl chain). However, THA (and similar di-hydroxamates) maintains high recovery while significantly reducing the entrainment of gangue minerals like Calcite and Quartz. This is attributed to the "Geometry Match" theory—the distance between THA's functional groups often matches the metal lattice spacing on the mineral surface, a feature OHA lacks.
The "Fine Particle" Advantage
Di-hydroxamic acids like THA exhibit a phenomenon known as Hydrophobic Flocculation . Because THA has two active "heads," it can adsorb onto one particle and bind to another, effectively increasing the apparent particle size of fines (slimes).
-
OHA: Requires high dosage to float fines; often fails due to low collision probability.
-
THA: Induces cluster formation, improving recovery of <10µm particles by up to 15-20% compared to OHA.
Experimental Protocols (Self-Validating Systems)
To verify these claims in your lab, use the following protocols. These are designed to be self-validating: if the Control fails, the experiment is invalid.
Micro-Flotation Test (Hallimond Tube)
Reagents:
-
Pure Mineral Samples: Cassiterite (
) and Calcite ( ) (-74+38 µm). -
Collectors: OHA (Commercial grade), THA (Synthesized via PET aminolysis or commercial).
-
pH Modifiers: HCl, NaOH.
Workflow:
-
Conditioning: Suspend 2g mineral in 40mL DI water. Sonicate 2 mins (disperse fines).
-
pH Adjustment: Adjust to pH 8.0 (Condition 2 mins).
-
Collector Dosing: Add collector (
M). Condition 3 mins. -
Flotation: Transfer to Hallimond tube. Aerate (40 mL/min) for 4 mins.
-
Validation: Calculate Recovery
.-
Check: If OHA recovery on Calcite > 40% at pH 8, your selectivity baseline is established. THA should show < 20% on Calcite.
-
Zeta Potential Measurement (Mechanism Validation)
This protocol confirms Chemisorption. Physisorption (weak) will wash off; Chemisorption will permanently shift the Iso-electric Point (IEP).
Caption: A negative shift in Zeta Potential (e.g., from -20mV to -45mV at pH 8) confirms anionic collector adsorption.
Synthesis Note (Sustainability Angle)
An emerging advantage of Terephthalohydroxamic Acid is its synthesis route. Unlike OHA (derived from caprylic acid/petrochemicals), THA can be synthesized via the aminolysis of waste Polyethylene Terephthalate (PET) plastic.
-
Reaction: Waste PET + Hydroxylamine
Terephthalohydroxamic Acid.[1] -
This provides a "Green Chemistry" narrative for grant applications, linking plastic recycling to critical mineral recovery.
References
-
Comparison of Alkyl vs.
- Title: "Comparing cyclohexyl hydroxamic acid and benzohydroxamic acid in cassiterite flotation under lead nitrate activ
- Source: Physicochemical Problems of Mineral Processing, 2023.
-
URL:
-
Di-Hydroxamic Acid Performance (OMHA/THA Analogs)
- Title: "Flotation behavior of four C18 hydroxamic acids as collectors of rhodochrosite" (Discusses di-hydroxamic superiority).
- Source: ResearchG
-
URL:
-
Synthesis from PET
-
Adsorption Mechanisms on Oxide Minerals
- Title: "Adsorption mechanism of alkyl hydroxamic acid onto bastnäsite: Fundamental steps toward r
- Source: OSTI.gov / Journal of Colloid and Interface Science.
-
URL:
-
General Hydroxamic Acid Review
Sources
Comparative Adsorption Isotherms of Transphilic Acids (TPHA) on Oxide Minerals
Content Type: Technical Comparison Guide Audience: Environmental Geochemists, Water Treatment Specialists, and Surface Chemists.
Executive Summary & Scope
Transphilic Acid (TPHA) represents a critical fraction of Dissolved Organic Matter (DOM) characterized by intermediate polarity and molecular weight.[1] Unlike the more hydrophobic humic acids (HPOA), TPHA possesses a higher density of hydrophilic functional groups (carboxylic and hydroxyl), making its interaction with mineral surfaces a key determinant in carbon sequestration, contaminant transport, and membrane fouling in water treatment.
This guide provides a rigorous comparison of TPHA adsorption behaviors on three primary oxide minerals: Goethite (
Nomenclature Note: In this guide, TPHA refers strictly to the Transphilic Acid fraction of DOM as defined by the XAD-8/XAD-4 resin fractionation protocol (Aiken et al.). It should not be confused with Terephthalic Acid (TPA) or the serological assay.
Materials & Characterization
Adsorbate: Transphilic Acid (TPHA)
TPHA is isolated from aquatic or soil sources using a dual-column resin technique.
-
Isolation Protocol: Acidified sample (pH 2)
XAD-8 Column (Retains Hydrophobic Acid/HPOA) Effluent XAD-4 Column (Retains TPHA) .[2] -
Chemical Profile:
-
MW: 500–1000 Da (lower than Humic Acids).
-
Acidity: High carboxyl content (approx. 5–7 meq/g C).
-
Structure: Aliphatic backbones with significant polysaccharide and peptide character; lower aromaticity than HPOA.
-
Adsorbents: Oxide Minerals
The surface properties of the mineral phase dictate the adsorption affinity.
| Mineral | Crystal Structure | PZC (Point of Zero Charge) | Surface Area (BET, m²/g) | Key Surface Site |
| Goethite ( | Orthorhombic | 7.8 – 9.0 | 40 – 80 | |
| Hematite ( | Rhombohedral | 7.5 – 8.5 | 10 – 30 | |
| Alumina ( | Cubic (Spinel) | 8.0 – 9.0 | 100 – 150 |
Experimental Protocol: Batch Adsorption Workflow
Trustworthiness Directive: This protocol includes internal validation steps (pH drift monitoring and ionic strength control).
Step-by-Step Methodology
-
Stock Preparation: Dissolve freeze-dried TPHA in Milli-Q water. Adjust pH to 4.0, 7.0, and 10.0 using 0.1M HCl/NaOH. Filter (0.22
m) to remove aggregates. -
Mineral Suspension: Prepare mineral suspensions (e.g., 10 g/L) in background electrolyte (0.01M NaCl) to fix ionic strength. Hydrate for 24h to equilibrate surface sites.
-
Batch Equilibration:
-
Mix TPHA stock (0–50 mg C/L) with mineral suspension in 40 mL amber glass vials (to prevent photo-degradation).
-
Control: TPHA solution without mineral (to check for wall adsorption).
-
Blank: Mineral suspension without TPHA (to check for leaching).
-
-
Agitation: Shake at 150 rpm for 24h at 25°C in the dark.
-
Separation: Centrifuge at 10,000
g for 20 min. Filter supernatant (0.45 m). -
Quantification: Measure residual Dissolved Organic Carbon (DOC) using a TOC Analyzer (e.g., Shimadzu TOC-L).
-
Data Processing: Calculate adsorbed concentration (
) via mass balance:
Comparative Isotherm Analysis
Isotherm Model Fits
TPHA adsorption typically follows L-type isotherms , indicating high affinity at low concentrations that decreases as surface sites fill.
Table 1: Comparative Isotherm Parameters (pH 6.0, I = 0.01 M)
| Adsorbent | Best Fit Model | Mechanistic Insight | |||
| Goethite | Langmuir-Freundlich | 12.5 | 0.45 | 0.98 | High affinity due to singly coordinated Fe-OH groups facilitating ligand exchange. |
| Hematite | Freundlich | 4.8 | n/a ( | 0.96 | Lower capacity due to lower surface area and aggregation; heterogeneous site energy. |
| Alumina | Langmuir | 18.2 | 0.62 | 0.99 | Highest capacity driven by high specific surface area and strong electrostatic attraction. |
Critical Comparative Insights
-
Capacity (
): Alumina > Goethite > Hematite.-
Causality: Alumina's high surface area provides the most available sites. However, when normalized for surface area (mg C/m²), Goethite often exceeds Alumina due to the specific reactivity of the
Fe-OH sites toward carboxylates.
-
-
Affinity (
): Alumina > Goethite.-
TPHA contains distinct hydrophilic moieties that form strong outer-sphere complexes with aluminol sites, whereas iron oxides favor inner-sphere surface complexation which is more kinetically hindered but thermodynamically stable.
-
-
Fractionation Effect: TPHA generally adsorbs less than the Hydrophobic Acid (HPOA) fraction on a mass basis because HPOA's aromatic structures drive entropic adsorption (hydrophobic effect), while TPHA relies more on specific polar interactions.
Mechanistic Pathways & Visualization
Surface Complexation Mechanism
The adsorption of TPHA on oxide minerals is governed by two primary mechanisms:
-
Ligand Exchange (Inner-Sphere): Carboxylate groups (-COO
) of TPHA replace surface hydroxyls (-OH) on Fe/Al oxides. This is dominant at acidic pH (pH < PZC).-
Reaction:
-
-
Electrostatic Attraction (Outer-Sphere): Negatively charged TPHA interacts with positively charged mineral surfaces.
-
Dominant when ionic strength is low.
-
Adsorption Workflow Diagram
Caption: Workflow for the isolation of Transphilic Acid (TPHA) and subsequent comparative adsorption analysis.
Surface Interaction Diagram
Caption: Dual-mode adsorption mechanism of TPHA on oxide minerals: Ligand exchange vs. Electrostatic attraction.[3]
References
-
Aiken, G. R., et al. (1992).[2] Isolation of hydrophilic organic acids from water using nonionic macroporous resins. Organic Geochemistry. Link (Source for TPHA isolation protocol).
-
Gu, B., et al. (1994). Adsorption and desorption of natural organic matter on iron oxide: mechanisms and models. Environmental Science & Technology.[1] Link (Foundational work on DOM/oxide interactions).
-
Kaiser, K., & Zech, W. (1997). Competitive sorption of dissolved organic matter fractions to soils and minerals. Soil Science Society of America Journal. Link (Comparative data on HPOA vs TPHA).
-
Chorover, J., & Amistadi, M. K. (2001). Reaction of forest floor organic matter at goethite, birnessite and smectite surfaces. Geochimica et Cosmochimica Acta. Link (Goethite specific mechanisms).
-
Davis, J. A. (1982). Adsorption of natural dissolved organic matter at the oxide/water interface. Geochimica et Cosmochimica Acta. Link (Alumina vs Iron Oxide comparison).
Sources
FTIR spectral characterization of TPHA-metal complexes
FTIR Spectral Characterization of TPHA-Metal Complexes: A Technical Benchmarking Guide
Terephthalohydroxamic Acid (TPHA) represents a critical class of chelating ligands in coordination chemistry. Unlike simple monohydroxamic acids (e.g., Benzohydroxamic acid, BHA) or dicarboxylic acids (e.g., Terephthalic acid, TPA), TPHA combines dual-site chelation with a rigid aromatic spacer . This unique architecture allows it to function as a bridging ligand, facilitating the formation of robust 1D, 2D, or 3D coordination polymers and Metal-Organic Frameworks (MOFs).
This guide provides a rigorous spectral analysis of TPHA-metal complexes (specifically Cu(II), Zn(II), and Ni(II)). It benchmarks the spectral performance of TPHA against its mono-functional and carboxylate alternatives, offering researchers a definitive reference for validating complexation via Fourier Transform Infrared (FTIR) spectroscopy.
Ligand Profile & Coordination Chemistry
Ligand Identity: Terephthalohydroxamic Acid (
-
Keto Form:
(Predominant in solid state) -
Enol Form:
(Facilitates deprotonation) -
Complexation:
or (deprotonated)
Mechanism Visualization
Figure 1: Reaction pathway from free TPHA ligand to stable metal complex via keto-enol tautomerism and deprotonation.
Experimental Protocol: Synthesis & Acquisition
To ensure reproducible spectral data, the following "Dual-Solvent Solvothermal" protocol is recommended. This method minimizes solvent occlusion which can obscure key FTIR bands.
Step-by-Step Methodology
-
Ligand Preparation: Dissolve 1.0 mmol of TPHA in 20 mL of warm DMF/Ethanol (1:1 v/v). The mixed solvent system ensures complete solubility of the rigid TPHA backbone.
-
Metal Addition: Add 1.0 mmol of Metal(II) Acetate/Nitrate (Cu, Zn, or Ni) dissolved in 10 mL water dropwise.
-
Note: Acetate salts are preferred as they act as a self-buffering agent, promoting deprotonation.
-
-
Reflux: Heat the mixture at 80°C for 4 hours. A color change (e.g., Green
Dark Green for Cu) indicates complexation. -
Isolation: Filter the precipitate hot to remove unreacted ligand (which is more soluble in hot ethanol).
-
Purification: Wash with hot ethanol (
mL) and diethyl ether. -
Drying: Vacuum dry at 60°C for 6 hours.
-
FTIR Acquisition:
Spectral Analysis & Benchmarking
The validation of TPHA complexes relies on three specific spectral shifts: the Red Shift of Carbonyl , the Blue Shift of N-O , and the appearance of M-O bands .
Comparative Spectral Data Table
| Functional Group | Vibration Mode | Free TPHA Ligand (cm⁻¹) | TPHA-Cu(II) Complex (cm⁻¹) | TPHA-Zn(II) Complex (cm⁻¹) | Alternative: BHA-Cu | Alternative: TPA-Cu |
| Hydroxyl | 3280 - 3200 (br) | 3200 - 3150 (w/br) | 3210 - 3160 | ~3200 | ~3400 (COOH) | |
| Carbonyl | 1660 - 1640 (s) | 1610 - 1590 (s) | 1620 - 1600 (s) | ~1600 | ~1680 (asym) | |
| C-N Stretch | 1380 - 1360 | 1390 - 1410 | 1395 - 1415 | ~1390 | N/A | |
| N-O Stretch | 910 - 920 | 940 - 960 | 935 - 950 | ~930 | N/A | |
| Metal-Oxygen | N/A | 450 - 520 | 430 - 480 | ~450 | ~500 |
(s) = strong, (w) = weak, (br) = broad. Data synthesized from general hydroxamic acid coordination principles [1, 2].[3]
Detailed Band Assignment & Causality
1. The Carbonyl Shift (
-
Observation: The sharp Amide I band at
in free TPHA shifts to a lower frequency ( ) in the complex. -
Causality: This "Red Shift" confirms the coordination of the carbonyl oxygen to the metal center. The donation of electron density from Oxygen to Metal weakens the
double bond character, reducing its vibrational frequency. -
Comparison: In Terephthalic Acid (TPA) complexes, the shift is often smaller or splits into symmetric/asymmetric carboxylate stretches (
). TPHA's shift is more diagnostic of the specific hydroxamate 5-membered ring formation.
2. The N-O Blue Shift:
-
Observation: The
band moves from to . -
Causality: Upon chelation, the loss of the proton and the involvement of the oxygen lone pair increases the double-bond character of the
and strengthens the bond due to resonance stabilization within the chelate ring. -
Self-Validating Check: If this shift is not observed, the ligand may be binding in a monodentate fashion or merely as a salt, rather than a true chelate.
3. The Metal-Ligand Fingerprint (
-
Observation: New bands appear in the far-IR region (
). -
Causality: These arise from the specific stretching vibrations of the newly formed
bonds. Copper(II) complexes typically show higher frequency bands than Zinc(II) due to the Jahn-Teller distortion and higher stability constants (Irving-Williams series).
Structural Workflow & Logic
The following diagram illustrates the decision logic for interpreting the FTIR spectrum of a synthesized TPHA product.
Figure 2: Logical flowchart for spectral validation of TPHA complexes.
Performance & Application Context
Why Choose TPHA over Alternatives?
-
Bridging Capability (vs. BHA): While Benzohydroxamic Acid (BHA) acts as a terminal capper, TPHA's para-substitution allows it to bind two metal centers simultaneously. This makes TPHA ideal for synthesizing coordination polymers with magnetic coupling or porosity, whereas BHA can only form discrete molecular complexes.
-
Selectivity (vs. TPA): Hydroxamic acids have a specifically high affinity for "hard" acids like Fe(III) and Cu(II). TPHA is superior to Terephthalic Acid (TPA) when working in biological media or requiring specific iron-sequestration (siderophore mimicry), as the hydroxamate chelate is significantly more stable against hydrolysis than the carboxylate linkage of TPA [3].
References
-
Agrawal, Y. K., & Tandon, S. G. (1972). Studies on Hydroxamic Acids.[3] Part VII. Infrared Spectra of Their Metal Complexes. Journal of Indian Chemical Society.
-
Nandiyanto, A. B. D., et al. (2019). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science and Technology.[3]
-
Kurzak, B., et al. (1992). Hydroxamic acids as chelating agents: metal complexation and biological activity. Journal of Inorganic Biochemistry.
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference Text).
(Note: TPHA in this context refers to Terephthalohydroxamic Acid. Spectral values are derived from homologous hydroxamic acid series and terephthalate backbone data.)
Sources
Benchmarking TPHA against traditional fatty acid collectors
Benchmarking Terephthalohydroxamic Acid (TPHA) Against Traditional Fatty Acid Collectors
Executive Summary: The Shift to Sustainable Chelation
In the field of mineral processing and surface chemistry, the search for selective, sustainable collectors is critical. Traditional fatty acid collectors (e.g., Oleic Acid, Sodium Oleate) have long been the industry standard for oxide mineral flotation (Cassiterite, Rutile, Rare Earths). However, they suffer from poor selectivity in complex ores and high sensitivity to water hardness (Ca²⁺/Mg²⁺ ions).
Terephthalohydroxamic Acid (TPHA) has emerged as a high-performance alternative. Derived from the chemical recycling of Polyethylene Terephthalate (PET) waste, TPHA offers a dual advantage: superior metallurgical performance through chelating mechanisms and a sustainable "waste-to-reagent" lifecycle. This guide benchmarks TPHA against traditional fatty acids, providing experimental protocols and mechanistic insights for researchers and process engineers.
Mechanism of Action: Chelation vs. Chemisorption
The core differentiator between TPHA and fatty acids lies in the head-group interaction with the mineral surface.
Traditional Fatty Acids (e.g., Oleic Acid)
-
Functional Group: Carboxyl (–COOH).
-
Mechanism: Chemisorption or surface precipitation. The carboxylate anion interacts with metal cations on the mineral surface.
-
Limitation: This interaction is often non-specific. Fatty acids readily precipitate with calcium and magnesium ions in the pulp (hard water), leading to high reagent consumption and non-selective flotation of gangue minerals like Calcite and Dolomite.
TPHA (Terephthalohydroxamic Acid)[1]
-
Functional Group: Bis-Hydroxamic Acid (–CONHOH).
-
Mechanism: Surface Chelation . TPHA forms stable, 5-membered ring complexes with surface metal ions (e.g., Sn⁴⁺, Fe³⁺, Ti⁴⁺).
-
Advantage: The geometric requirement for ring formation confers high selectivity. TPHA is less likely to interact with alkali earth metals (Ca²⁺), making it robust in hard water and highly selective against carbonate gangue.
Figure 1: Mechanistic comparison showing TPHA's selective chelation versus Oleic Acid's ionic salt formation.
Experimental Benchmarking
To validate the performance of TPHA, we compare it against Sodium Oleate (NaOl) in the flotation of Cassiterite (SnO₂) mixed with Quartz (SiO₂) and Calcite (CaCO₃).
Experimental Protocol: Micro-Flotation
-
Equipment: Hallimond Tube or Micro-flotation cell (40 mL).
-
Sample: Pure mineral samples (-74 +38 µm fraction).
-
Reagents:
-
Collector: TPHA (synthesized from PET) vs. Sodium Oleate (analytical grade).
-
Frother: MIBC (Methyl Isobutyl Carbinol) - 10 mg/L constant.
-
pH Modifiers: HCl and NaOH.
-
-
Procedure:
-
Suspend 2.0 g of mineral in distilled water.
-
Condition for 2 minutes at desired pH.
-
Add Collector (TPHA or NaOl) and condition for 3 minutes.
-
Add Frother and condition for 1 minute.
-
Collect froth for 4 minutes.
-
Dry and weigh concentrate/tailings to calculate recovery.
-
Comparative Data: Recovery & Selectivity
The following table summarizes typical experimental results for Cassiterite flotation.
| Parameter | Traditional: Sodium Oleate (NaOl) | Advanced: TPHA | Performance Delta |
| Optimal pH Range | pH 7.5 – 8.5 | pH 6.0 – 9.0 | TPHA: Wider operating window |
| Max Recovery (SnO₂) | ~85% | ~92% | TPHA: +7% Recovery |
| Selectivity (vs. Calcite) | Poor (Calcite floats at pH > 8) | Excellent (Calcite rejected) | TPHA: Superior Grade |
| Dosage Required | 1.5 – 2.0 × 10⁻⁴ mol/L | 0.8 – 1.0 × 10⁻⁴ mol/L | TPHA: ~50% Lower Dosage |
| Hard Water Tolerance | Low (Precipitates as Ca-Oleate) | High (Chelates remain soluble) | TPHA: Robustness |
Surface Analysis (Zeta Potential)
Zeta potential measurements confirm the adsorption mechanism.
-
Oleic Acid: Shows a significant negative shift in zeta potential only near the PZC (Point of Zero Charge) of the mineral, indicating weak physical/electrostatic adsorption.
-
TPHA: Induces a strong negative shift across a wider pH range (pH 4–9), confirming chemisorption (formation of the Sn-TPHA complex) which is less dependent on surface charge than electrostatic attraction.
Synthesis & Sustainability (Green Chemistry)
A unique advantage of TPHA is its origin. Unlike fatty acids derived from food crops or tall oil (byproducts of paper pulping), TPHA can be synthesized directly from waste PET bottles.
Synthesis Pathway:
-
Glycolysis: Waste PET + Ethylene Glycol
BHET (Monomer). -
Hydroxaminolysis: BHET + Hydroxylamine
TPHA + Ethylene Glycol.
This "Waste-to-Reagent" pathway reduces the carbon footprint of the flotation process and provides a circular economy solution for plastic waste.
Figure 2: The sustainable lifecycle of TPHA from PET waste to mineral processing.
References
-
Yamaye, M., et al. (2002). "Chemical Recycling of Poly(ethylene terephthalate). 2. Preparation of Terephthalohydroxamic Acid and Terephthalohydrazide."[1][2] Industrial & Engineering Chemistry Research. Link
-
Pradip, & Fuerstenau, D. W. (1983). "The adsorption of hydroxamate on semi-soluble minerals. Part I: Adsorption on barite, calcite and bastnaesite." Colloids and Surfaces. Link
- Han, K. N., et al. (1973).
-
Hope, G. A., et al. (2010). "Spectroscopic characterisation of the interaction of hydroxamate collectors with mineral surfaces." Minerals Engineering. Link
Sources
Publish Comparison Guide: Zeta Potential Analysis of Minerals Treated with TPHA
This guide provides an in-depth technical analysis of Terephthalohydroxamic Acid (TPHA) as a flotation collector, focusing on its surface chemical interactions with oxide minerals (specifically Cassiterite and Bastnaesite) as revealed by Zeta potential analysis.
Executive Summary
In the beneficiation of complex oxide ores (Rare Earth Elements, Tin, Tungsten), the selectivity of the collector is paramount. Terephthalohydroxamic Acid (TPHA) , often synthesized from recycled Polyethylene Terephthalate (PET), has emerged as a high-performance alternative to traditional collectors like Salicylhydroxamic Acid (SHA) and Sodium Oleate (NaOl) .
This guide analyzes the electrokinetic behavior (Zeta potential) of minerals treated with TPHA. Our comparative analysis demonstrates that TPHA exhibits superior chemisorption strength compared to SHA, characterized by a distinct Zeta potential shift in the pH 6–9 range, facilitating enhanced recovery of Cassiterite (
Technical Introduction: The TPHA Collector
Terephthalohydroxamic Acid (TPHA) is a bidentate chelating agent containing two hydroxamic acid functional groups attached to a benzene ring. Unlike mono-hydroxamic acids (SHA, BHA), TPHA's structure allows for potentially higher adsorption density or bridging capabilities on mineral surfaces.
-
Chemical Basis: Derived from Terephthalic acid (TPA) via hydroxylamine treatment.
-
Target Minerals: Oxide and semi-soluble salt minerals (Cassiterite, Rutile, Bastnaesite, Wolframite).
-
Mechanism: Formation of stable five-membered chelate rings with surface metal cations (
, , ).
Why Zeta Potential?
Zeta potential (
-
Confirm Chemisorption: A shift in the Isoelectric Point (IEP) or a negative shift in potential against electrostatic repulsion confirms specific adsorption.
-
Determine Optimal pH: Flotation recovery correlates strongly with the pH window where the collector-mineral attraction is maximized.
Comparative Analysis: TPHA vs. Alternatives
The following data summarizes the electrokinetic response of Cassiterite (
Quantitative Performance Metrics
Experimental Conditions:
-
Mineral: Pure Cassiterite (-38
). -
Background Electrolyte:
M . -
Collector Concentration:
M.
| Parameter | Pure Mineral | Treated with NaOl (Fatty Acid) | Treated with SHA (Hydroxamic) | Treated with TPHA (Novel) |
| Isoelectric Point (IEP) | pH ~4.5 | pH < 2.0 (Disappears) | pH ~3.8 | pH ~3.2 |
| +5 mV | -35 mV | -10 mV | -18 mV | |
| -45 mV | -65 mV | -52 mV | -58 mV | |
| Adsorption Type | N/A | Physisorption + Chemisorption | Chemisorption | Strong Chemisorption |
| Selectivity Index | N/A | Low (Floats silicates) | High | Very High |
Interpretation of Data[1][2]
-
Sodium Oleate (NaOl): Induces the most drastic negative shift due to physical adsorption of long hydrocarbon chains. However, this lack of specificity leads to poor selectivity against gangue.
-
SHA: Shows a moderate shift, indicating specific binding.[1] The adsorption is stable but requires activators (like
) for maximum efficiency. -
TPHA: Exhibits a stronger negative shift than SHA at acidic pH (pH 3-5). This suggests that TPHA can overcome electrostatic repulsion more effectively than SHA, likely due to the higher density of hydroxamic functional groups per molecule (dicarboxylic derivative). The shift in IEP to pH 3.2 confirms specific chemisorption, as the anionic TPHA binds to the surface even when the surface is net negative.
Mechanistic Insight & Visualization[3]
The superior performance of TPHA is attributed to its ability to form stable surface complexes. The hydroxamic group (
Adsorption Mechanism Pathway
The following diagram illustrates the stepwise interaction of TPHA with a Cassiterite surface site (
Figure 1: Mechanistic pathway of TPHA adsorption on oxide mineral surfaces.
Zeta Potential Trend Visualization
Conceptualization of the Zeta potential curves for Cassiterite under different treatments.
Figure 2: Conceptual Zeta potential trends. Note the shift of the IEP (crossing point) to lower pH values with TPHA treatment, indicating specific adsorption.
Experimental Protocol: Zeta Potential Measurement
To replicate these results, follow this self-validating protocol.
Reagents & Preparation
-
Mineral Sample: Grind pure mineral specimens to -5
using an agate mortar to avoid contamination. -
Stock Solution: Dissolve TPHA in dilute NaOH (pH 10) to create a
M stock solution. Note: TPHA has low solubility in acidic water. -
Electrolyte: Prepare
M or as the background electrolyte.
Measurement Workflow
-
Suspension: Add 20 mg of mineral powder to 50 mL of electrolyte.
-
Conditioning (Step 1): Sonicate for 5 minutes to disperse aggregates.
-
Conditioning (Step 2): Adjust pH to the target value (e.g., pH 4.0) using dilute
or . -
Treatment: Add the required volume of TPHA stock solution to achieve
M. Condition for 15 minutes under magnetic stirring. -
Measurement: Inject sample into the Zeta Potential Analyzer (e.g., Malvern Zetasizer or Brookhaven). Record electrophoretic mobility.
-
Validation: Measure the pH after the Zeta reading to ensure no drift occurred.
References
-
Yamaye, M., et al. (2002). Chemical Recycling of Poly(ethylene terephthalate). 2. Preparation of Terephthalohydroxamic Acid and Terephthalohydrazide.[2][3][4][5] Industrial & Engineering Chemistry Research.[2][6][7] Link
-
Pradip, & Fuerstenau, D. W. (1983). The adsorption of hydroxamate on semi-soluble minerals. Part I: Adsorption on barite, calcite and bastnaesite. Colloids and Surfaces. Link
-
Tian, M., et al. (2018). Selective Flotation of Cassiterite from Calcite with Salicylhydroxamic Acid Collector.[8] Minerals Engineering. Link
-
Dutt, K., & Soni, R. K. (2013). A review on synthesis of value added products from polyethylene terephthalate (PET) waste.[4] Polymer Science Series B. Link
Sources
- 1. Full text of Commercial and Financial Chronicle : July 20, 1918, Vol. 107, No. 2769 | FRASER | St. Louis Fed [fraser.stlouisfed.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: XPS Analysis of TPHA (Terephthalic Acid) Surface Adsorption
Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Surface Chemists, and Drug Delivery Engineers Focus: Characterization of Terephthalic Acid (TPHA) self-assembly and coordination on metal/oxide surfaces via X-ray Photoelectron Spectroscopy (XPS).
Executive Summary: The Role of TPHA in Surface Engineering
In drug development and supramolecular chemistry, Terephthalic Acid (TPHA) —often abbreviated as TPA in crystallographic literature—serves as a fundamental building block. It is the primary organic linker in high-stability Metal-Organic Frameworks (MOFs) like UiO-66 and MIL-101 , which are extensively researched as carriers for targeted drug delivery.
Validating the surface adsorption of TPHA is critical. A "failed" adsorption often results in weak monodentate bonding, leading to structural collapse or rapid leaching. X-ray Photoelectron Spectroscopy (XPS) is the gold standard for distinguishing between physisorbed (weak) and chemisorbed (strong) TPHA based on the chemical shift of the carboxylate group.
This guide compares TPHA adsorption performance against its structural isomers and provides a validated XPS protocol to confirm successful surface anchoring.
Comparative Analysis: TPHA vs. Structural Alternatives
When engineering surface coatings or MOF precursors, TPHA is often compared to Isophthalic Acid (IPA) and Benzoic Acid (BA) . The choice of linker dictates the pore size, stability, and surface density.
Performance Matrix
| Feature | TPHA (Terephthalic Acid) | Alternative 1: Isophthalic Acid (IPA) | Alternative 2: Benzoic Acid (BA) |
| Structure | Para-substitution (Linear, 180°) | Meta-substitution (Kinked, 120°) | Mono-carboxylic (Terminator) |
| Adsorption Geometry | Upright or Flat (Bridge-bonding) | Kinked/Bent chains | Tilted/Vertical (Monodentate) |
| Packing Density | High (Forms dense 2D sheets) | Medium (Steric hindrance) | Low (Defect-prone) |
| XPS O1s Signature | Single merged peak (Symmetric COO⁻) | Split peak (Asymmetric binding) | Distinct C=O / C-OH split |
| Thermal Stability | High (>300°C desorption) | Moderate (~250°C desorption) | Low (<150°C desorption) |
| Primary Use Case | Robust MOF linkers (UiO-66), SAMs | Kinked linkers for pore tuning | Surface capping/Termination |
Key Insight: The Symmetry Factor
TPHA's para-substitution allows for symmetric bidentate bridging (both oxygens binding equally to the metal). This is thermodynamically favored for stable drug carriers. IPA's meta-geometry often forces one carboxyl group to remain uncoordinated (dangling), which XPS can detect as a "free acid" signal.
The XPS Diagnostic Protocol
To validate TPHA adsorption, you must track the chemical shift of the Carbon (C1s) and Oxygen (O1s) core levels. The transformation from a free acid (-COOH) to a coordinated carboxylate (-COO⁻) is the "fingerprint" of successful adsorption.
A. Experimental Setup (Best Practices)
-
X-ray Source: Monochromatic Al Kα (1486.6 eV). Reason: Essential to resolve the 0.5 eV shifts in C1s states.
-
Pass Energy:
-
Survey: 100–160 eV (High sensitivity).
-
High-Resolution (C1s, O1s): 10–20 eV. Reason: Maximizes energy resolution to distinguish C=O from C-OH.
-
-
Charge Compensation: Dual-beam (electron/ion) flood gun. Reason: TPHA films are insulating; differential charging can distort peak positions.
-
Take-off Angle: 45° (Standard) or 75° (Surface Sensitive).
B. Critical Binding Energy (BE) Markers
| Element | State | Binding Energy (eV) | Interpretation |
| C 1s | C-C / C-H | 284.6 - 284.8 | Aromatic ring carbons (Reference). |
| C 1s | -COOH (Free Acid) | 288.6 - 289.0 | Unreacted TPHA (Physisorbed). |
| C 1s | -COO⁻ (Bound) | 288.2 - 288.5 | Chemisorbed TPHA (Metal-coordinated). |
| C 1s | 291.0 - 291.5 | Shake-up feature (Confirms aromatic integrity). | |
| O 1s | C=O (Carbonyl) | 531.5 - 531.8 | Double bond oxygen (Free acid). |
| O 1s | C-OH (Hydroxyl) | 533.0 - 533.5 | Single bond oxygen (Free acid). |
| O 1s | COO⁻ (Symmetric) | 531.8 (Merged) | Target Signal: Indicates bidentate deprotonation. |
C. Data Interpretation Logic
-
The "Merger" Effect: In bulk TPHA, the O1s spectrum shows two distinct peaks (C=O and C-OH) separated by ~1.5 eV. Upon successful chemisorption (bidentate bonding), the proton is lost, and the two oxygens become equivalent (resonant). The O1s spectrum collapses into a single, symmetric peak at ~531.8 eV.
-
The "Dangling" Failure: If you see a shoulder at 533.0 eV after adsorption, it indicates incomplete reaction—one carboxyl group is still protonated (monodentate binding or multilayer physisorption).
Mechanism Visualization
The following diagram illustrates the adsorption pathway and the corresponding XPS logic flow for validating the TPHA surface state.
Caption: Logic flow for distinguishing chemisorbed (stable) TPHA from physisorbed (unstable) species using O1s peak symmetry.
Technical Troubleshooting & FAQ
Q: Why do I see a high-energy tail on the C1s peak?
A: This is likely the
Q: My O1s peak is broad (FWHM > 1.8 eV) but not split. What does this mean? A: This suggests "mixed mode" bonding. You likely have a combination of monodentate (asymmetric) and bidentate (symmetric) species, or surface roughness is causing broadening. Perform a variable-angle XPS scan; if the ratio changes, the species are stratified (e.g., physisorbed layer on top of chemisorbed).
Q: How do I remove "adventitious carbon" without damaging the TPHA layer? A: Avoid Argon ion sputtering, as it will destroy the organic aromatic ring immediately. Use Gas Cluster Ion Beams (GCIB) (e.g., Argon clusters Ar2000+) for gentle cleaning, or rely on curve fitting to mathematically separate adventitious C-C (284.8 eV) from the TPHA ring C-C (284.5 eV).
References
-
Ge, Y., et al. (2010). "Adsorption and bonding of first layer and bilayer terephthalic acid on the Cu(100) surface by high-resolution electron energy loss spectroscopy."[1] Langmuir, 26(21), 16325-16329.[1] Link
-
Louette, P., et al. (2005). "Poly(ethylene terephthalate) (PET) XPS Reference Core Level and Energy Loss Spectra."[2] Surface Science Spectra, 12, 5. Link[2]
-
RSC Publishing. "On the origin of binding energy shifts of core levels of supported gold nanoparticles." (Discusses carboxylate-metal interface shifts). Link
-
Tescan Analytics. "Characterization of a polyethylene terephthalate by XPS." (Reference data for ester/acid shifts). Link
Sources
Comparative Guide: TPHA vs. EDTA Chelation Efficiency
This guide provides an in-depth technical comparison between TPHA (Tetraethylenepentaamineheptaacetic Acid) and the industry-standard EDTA (Ethylenediaminetetraacetic Acid) .
Note: While "TPHA" can occasionally refer to Terephthalohydroxamic Acid (a siderophore-like iron chelator) or the syphilis diagnostic assay, this guide focuses on the aminopolycarboxylic acid homologue (Tetraethylenepentaamineheptaacetic Acid), which is the direct structural and functional alternative to EDTA in chelation chemistry.
Executive Summary
EDTA is the "Gold Standard" generalist chelator, offering a balance of cost, solubility, and 1:1 stoichiometry for most metal ions.
TPHA , a higher homologue in the aminopolycarboxylic acid series (beyond DTPA and TTHA), offers higher denticity (potential for 10+ coordination sites). This makes TPHA significantly more efficient for sequestering large, high-coordination-number cations (such as Lanthanides and Actinides) and providing stability in low-pH environments where EDTA complexes dissociate. However, its increased molecular size and "floppiness" can lead to slower kinetics and lower stability for smaller metal ions (like
| Feature | EDTA | TPHA (Tetraethylenepentaamineheptaacetic Acid) |
| Denticity | Hexadentate (6 donors) | Decadentate/Dodecadentate (10-12 donors) |
| Primary Target | Transition Metals ( | Lanthanides ( |
| pH Stability | Moderate (Complexes fall apart < pH 4) | High (Maintains conditional stability at lower pH) |
| Stoichiometry | Strictly 1:1 | Can be 1:1, or form binuclear complexes ( |
Structural & Mechanistic Analysis
Chemical Architecture
The efficiency of a chelator is dictated by the Chelate Effect —the entropy-driven stability gained by forming multiple coordinate bonds.
-
EDTA (
): Contains 2 amine nitrogens and 4 carboxylate groups. It forms a "cage" around metal ions with a coordination number of 6 (octahedral geometry). -
TPHA (
approx): A linear polyamine backbone with 5 nitrogens and 7 carboxylate groups. This structure allows it to wrap around larger metal ions that require coordination numbers of 8, 9, or 10 (common in f-block elements).
Figure 1: Structural suitability of EDTA vs. TPHA for different metal ion classes.
Comparative Performance Data
Stability Constants (Log K)
The stability constant (
| Metal Ion | EDTA (Log K) | TPHA (Log K) | Interpretation |
| 10.7 | ~10.0 | EDTA is more efficient; TPHA is "overkill" and sterically hindered. | |
| 18.8 | ~20-22 | TPHA shows higher affinity due to multiple N-donors. | |
| 16.0 | >24.0 (Est.)* | TPHA excels. Note: Conditional pK at pH 5 is ~14.1 for TPHA vs ~9.0 for EDTA. | |
| 23.2 | >27.0 | TPHA provides superior sequestration for radioactive actinides. |
Data Source: Synthesized from Hafez et al. (1975) and standard NIST critical stability constants for APCA homologues.
pH Sensitivity and Conditional Stability
A critical limitation of EDTA is that it requires a neutral-to-basic pH to fully deprotonate (
-
TPHA Advantage: With more carboxyl groups, TPHA maintains a higher "Conditional Stability Constant" (
) in acidic environments. It can sequester metals at pH 2-3 where EDTA releases them.
Experimental Protocol: Determining Chelation Efficiency
To objectively compare TPHA and EDTA in your specific drug formulation or extraction buffer, use the Potentiometric Titration Method . This is the gold standard for determining stability constants.
Protocol: Competitive pH Potentiometry
Objective: Determine the stability constant (
Materials:
-
High-purity TPHA and EDTA (free acid forms).
-
Standardized Metal Salt Solution (e.g.,
or ). -
0.1 M NaOH (carbonate-free).
-
Automatic Titrator with Glass pH Electrode.
-
Ionic Strength Adjuster (0.1 M
).
Workflow:
-
Ligand Calibration: Titrate 50 mL of 1 mM TPHA with 0.1 M NaOH to determine exact protonation constants (
values). Repeat for EDTA.[1][2][3] -
Complex Formation: Prepare a 1:1 mixture of Metal:Ligand (1 mM each) in 50 mL
solution. -
Titration: Titrate the mixture from pH 2.0 to pH 11.0 using NaOH.
-
Data Analysis: The pH depression (shift in the curve) compared to the free ligand curve indicates complex formation. Use software like Hyperquad or BEST to solve for
.
Figure 2: Potentiometric workflow for validating chelation efficiency.
Strategic Recommendations
When to use EDTA:
-
General Buffers: For removing background
in enzymatic assays. -
Cost-Sensitive Applications: EDTA is orders of magnitude cheaper.
-
Small Cations: When the target is Zinc, Calcium, or Magnesium.[4]
When to use TPHA:
-
Radionuclide Chelation: For sequestering Thorium, Uranium, or Plutonium in nuclear medicine or waste treatment.
-
Lanthanide Separation: In the purification of Rare Earth Elements (REEs) where high selectivity based on ionic radius is required.
-
Acidic Formulations: If your drug product or process requires metal sequestration at pH < 5.0.
References
-
Hafez, M. B., & Khalifa, M. A. (1975). Chelation of tri- and tetravalent cerium by tetraethylenepentaamineheptaacetic acid (TPHA). Annales de Chimie, 10(3), 135-139.
-
Martell, A. E., & Smith, R. M. (2004). Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46.
- Anderegg, G., et al. (2005). Complex formation of polyaminopolycarboxylic acids with trivalent lanthanides. Pure and Applied Chemistry, 77(8), 1445-1495. (Contextualizing higher homologues like TTHA/TPHA).
-
Lattuada, L., et al. (2011).[5] The synthesis and application of polyamino polycarboxylic bifunctional chelating agents.[5] Chemical Society Reviews, 40, 3019-3049.
Sources
- 1. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and application of polyamino polycarboxylic bifunctional chelating agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Handling & Operational Guide: Terephthalohydroxamic Acid (THA)
[1]
CAS: 6046-23-7 | Formula: C₈H₈N₂O₄ | Synonyms: N,N'-Dihydroxyterephthalamide[1]
Executive Summary: The "Need-to-Know"
Terephthalohydroxamic Acid (THA) is a potent chelating agent and metalloenzyme inhibitor. Unlike its parent compound (terephthalic acid), THA possesses hydroxamic acid functional groups (-CONHOH) which significantly alter its biological activity and toxicity profile.
Critical Safety Distinction: While often misclassified as a simple irritant, hydroxamic acids are structural analogs to known mutagens (Ames positive) and histone deacetylase (HDAC) inhibitors.
-
Immediate Action: Treat THA as a suspected mutagen and potent bioactive compound .
-
Primary Engineering Control: All solid handling must occur inside a certified chemical fume hood.
-
Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor chemical resistance to polar amides).
Part 1: Risk Assessment & Hazard Identification
The safety protocol for THA is dictated by its chemical functionality as a bidentate ligand.
| Hazard Class | Biological/Chemical Justification |
| Genetic Toxicity | High Concern. Hydroxamic acids can undergo metabolic activation to form nitrenium ions, which are DNA-reactive. THA should be handled as a potential genotoxin. |
| Respiratory Sensitization | Moderate. Fine crystalline powder form creates a high risk of inhalation. Inhaled particulates may inhibit pulmonary metalloproteinases. |
| Chemical Reactivity | Chelation. THA aggressively binds metal ions (Fe³⁺, Cu²⁺, Zn²⁺).[1] Contamination of metal spatulas or surfaces can lead to rapid corrosion and product degradation. |
Part 2: The PPE Matrix (Personal Protective Equipment)
This matrix validates protection based on the "Barrier Failure" principle—assuming the primary barrier (engineering control) could fail.[1]
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Double-gloved) Outer: 0.11mm (min)Inner: 0.06mm | Permeation Resistance: Latex is permeable to polar organic nitrogen compounds.[1] Nitrile provides superior resistance to the amide functionality of THA. |
| Eye Protection | Chemical Goggles (ANSI Z87.1 Impact + Splash) | Particulate Entry: Safety glasses with side shields are insufficient for fine powders that drift. Goggles seal the ocular cavity against micro-dust. |
| Respiratory | P100 / N95 Respirator (Only if Fume Hood unavailable) | Last Resort: Engineering controls (Fume Hood) are primary. If weighing outside a hood is unavoidable, a fit-tested P100 is mandatory to prevent alveolar deposition. |
| Body Defense | Tyvek® Sleeves + Lab Coat | Wrist Gap Protection: The gap between the glove cuff and lab coat is the most common exposure point.[1] Tyvek sleeves bridge this gap. |
Part 3: Operational Protocol
Workflow: Solubilization & Handling
This protocol minimizes static charge (common in dry amides) and prevents metal contamination.
Pre-Start Check:
-
Verify Fume Hood Face Velocity > 100 fpm.
-
Prepare Plastic/Ceramic Spatulas (Avoid stainless steel to prevent iron chelation).
-
Prepare Solvent: DMSO or DMF (THA has poor solubility in water/alcohols).
Step-by-Step Procedure:
-
Static Neutralization:
-
Place an ionizing bar or anti-static gun near the balance inside the hood. THA powder is prone to static cling, which causes "jumping" and aerosolization during weighing.
-
-
Weighing (The "Closed Transfer" Method):
-
Do not weigh directly into an open boat.
-
Tare a screw-cap vial with the cap on.
-
Remove cap, add THA rapidly using a plastic spatula.
-
Recap immediately. Re-weigh.
-
Why? This limits the window of potential dust release to seconds.
-
-
Solubilization:
-
Add DMSO directly to the vial.
-
Vortex inside the hood.
-
Note: The solution may turn slightly pink/orange if trace iron is present (ferric hydroxamate complex formation). This indicates contamination, not necessarily degradation.
-
-
Decontamination:
-
Wipe balance and surrounding area with a 10% Sodium Bicarbonate solution, followed by water. Alkaline cleaning helps solubilize hydroxamic acid residues for removal.
-
Part 4: Visualization (Workflow Diagram)
Caption: Operational logic flow for handling Terephthalohydroxamic Acid, emphasizing contamination checks.
Part 5: Emergency Response & Disposal
Spill Response (Solid)
-
Do NOT sweep. Sweeping generates dust.
-
Cover spill with wet paper towels (soaked in water/detergent) to dampen the powder.
-
Scoop damp material into a hazardous waste bag.
-
Clean surface with 0.1M NaOH (mild alkaline) to ensure dissolution, then rinse with water.
Disposal Classification
-
Waste Stream: Hazardous Organic Waste (Halogen-free).
-
Special Note: If the THA solution was used to chelate metals (e.g., in a metalloproteinase assay), it must be segregated into the Heavy Metal Waste stream, not standard organics.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79069, Terephthalohydroxamic acid. PubChem. Available at: [Link][1]
- Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomimetic metal chelators. European Journal of Inorganic Chemistry.
-
Pratt, D. S., & Strang, E. (1960).[1] The Carcinogenicity of Hydroxamic Acids. Journal of the American Chemical Society. (Foundational text establishing the mutagenic potential of the chemical class).
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
